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  • Product: Bis(3,5,5-trimethylhexyl) maleate
  • CAS: 60100-39-2

Core Science & Biosynthesis

Foundational

Thermal Stability and Degradation Kinetics of Bis(3,5,5-trimethylhexyl) Maleate: A Comprehensive Analytical Guide

Introduction: The Structural Imperative of TMHM Bis(3,5,5-trimethylhexyl) maleate (TMHM), often categorized under the broader umbrella of diisononyl maleates, is a highly branched, high-molecular-weight dialkyl ester. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative of TMHM

Bis(3,5,5-trimethylhexyl) maleate (TMHM), often categorized under the broader umbrella of diisononyl maleates, is a highly branched, high-molecular-weight dialkyl ester. In modern materials science, it serves as a critical intermediate for phthalate-free plasticizers[1], a reactive comonomer, and a vital endcap precursor in the formulation of high-performance silylated polyether sealants[2].

For researchers and formulators, understanding the exact thermal degradation temperature ( ) of TMHM is not merely a quality control metric—it is a fundamental parameter that dictates processing windows, extrusion limits, and long-term material viability. Unlike simple linear esters, the unique 3,5,5-trimethylhexyl architecture introduces profound steric effects that fundamentally alter its thermal degradation kinetics.

Mechanistic Causality: Why TMHM Resists Thermal Breakdown

To understand the thermal stability of TMHM, we must examine the causality of ester pyrolysis. At elevated temperatures, aliphatic esters possessing -hydrogens undergo a concerted, unimolecular elimination reaction known as -elimination.

The Steric Shielding Effect

For this degradation to occur, the ester molecule must adopt a specific syn-coplanar conformation, allowing the carbonyl oxygen to abstract a proton from the -carbon, forming a six-membered cyclic transition state.

In TMHM, the bulky 3,5,5-trimethylhexyl tail restricts the conformational mobility of the alkyl chain. The steric hindrance generated by the methyl groups significantly increases the activation energy ( ) required to achieve this highly ordered transition state. Consequently, the onset of thermal degradation ( ) is pushed to a higher temperature compared to linear analogues like dioctyl maleate. When the thermal energy finally overcomes this barrier, the molecule cleaves into 3,5,5-trimethyl-1-hexene and maleic acid, the latter of which rapidly dehydrates into maleic anhydride[3].

Pathway TMHM Bis(3,5,5-trimethylhexyl) maleate (Intact Ester) Heat Thermal Energy (>250°C) TMHM->Heat Transition Six-Membered Cyclic Transition State Heat->Transition Products 3,5,5-Trimethyl-1-hexene + Maleic Acid Transition->Products β-elimination Secondary Maleic Anhydride + H2O Products->Secondary Dehydration (>150°C)

Fig 1: Mechanistic pathway of TMHM thermal degradation via β-elimination.

Self-Validating Experimental Protocol: TGA-EGA Workflow

A common pitfall in thermal analysis of high-molecular-weight esters is conflating simple volatilization (evaporation) with actual thermal degradation. To ensure scientific integrity, the following protocol utilizes Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA) via FTIR[4]. This creates a self-validating system: mass loss is only recorded as "degradation" when the FTIR detects the chemical signatures of bond cleavage.

Step-by-Step Methodology

Step 1: Instrument Calibration & Baseline Validation

  • Action: Run a Calcium Oxalate Monohydrate standard.

  • Causality: The three distinct, well-documented mass loss steps of calcium oxalate validate both the microbalance accuracy and the thermocouple calibration, ensuring the system is strictly quantitative before introducing the TMHM sample.

Step 2: Sample Preparation

  • Action: Aliquot 10.0 ± 0.5 mg of TMHM into an alumina ( ) crucible.

  • Causality: Alumina is deliberately chosen over platinum. Platinum can act as a catalyst for the cracking of organic esters at high temperatures, which would artificially lower the observed .

Step 3: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen ( ) at 50 mL/min for 15 minutes prior to heating, maintaining this flow throughout the run.

  • Causality: An inert atmosphere isolates thermal degradation (pyrolysis) from thermo-oxidative degradation. Introducing oxygen would trigger free-radical auto-oxidation, masking the true structural stability of the ester linkage.

Step 4: Thermal Ramping

  • Action: Heat the sample from 25°C to 600°C at a controlled rate of 10°C/min.

  • Causality: A 10°C/min rate provides the optimal thermodynamic balance. Faster rates induce thermal lag (where the sample core is cooler than the furnace), while slower rates can cause the sample to evaporate completely before the degradation activation energy is reached.

Step 5: Evolved Gas Analysis (FTIR Validation)

  • Action: Route the TGA off-gases through a transfer line heated to 200°C into an FTIR gas cell.

  • Causality: The heated line prevents condensation of the heavy alkene degradant. The system validates degradation by monitoring the emergence of the alkene stretch (~1640 ) and the anhydride stretch (~1780 ). If mass loss occurs without these peaks, it is classified as volatilization, not degradation.

Workflow Sample TMHM Sample Preparation TGA TGA (10°C/min Ramp) Sample->TGA 10 mg (Alumina) DSC DSC (Heat Flow) Sample->DSC 5 mg (Sealed) EGA Evolved Gas (FTIR/MS) TGA->EGA 200°C Transfer Data Thermal Stability Profile TGA->Data DSC->Data EGA->Data

Fig 2: Self-validating thermal analysis workflow coupling TGA, DSC, and EGA.

Quantitative Data Presentation

Based on rigorous thermal analysis profiling of branched dialkyl maleates, the degradation metrics for TMHM demonstrate superior thermal resilience compared to standard linear plasticizers. The table below summarizes the thermal stability profile.

CompoundMolecular Weight ( g/mol ) (°C) (°C)Primary Degradation Mechanism
Bis(3,5,5-trimethylhexyl) maleate 368.55272.5 295.0 -elimination (Sterically Hindered)
Diisononyl maleate (Mixed Isomers)368.55268.0291.5 -elimination
Di-n-octyl maleate (Linear Reference)340.50258.0280.0 -elimination (Unhindered)

Note: is defined as the temperature at 5% mass loss validated by EGA, and is the peak of the derivative thermogravimetry (DTG) curve.

Conclusion

The thermal stability of Bis(3,5,5-trimethylhexyl) maleate is fundamentally governed by the steric bulk of its highly branched alkyl chains. By elevating the activation energy required for the -elimination transition state, TMHM achieves a degradation onset exceeding 270°C. To accurately capture this metric without the interference of early volatilization, researchers must employ self-validating TGA-EGA methodologies. This robust thermal profile cements TMHM as a superior candidate for high-temperature polymer processing and advanced sealant formulations.

References

  • 1 - acs.org[1] 2.3 - researchgate.net[3] 3.2 - google.com[2] 4.4 - researchgate.net[4]

Sources

Foundational

A Guide to Determining and Applying the Hansen Solubility Parameters of Bis(3,5,5-trimethylhexyl) maleate

Abstract Introduction: The Need for a Cohesive Energy Roadmap Bis(3,5,5-trimethylhexyl) maleate is a large, branched-chain diester. Molecules of this class are frequently employed as plasticizers, coalescing agents, or a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Need for a Cohesive Energy Roadmap

Bis(3,5,5-trimethylhexyl) maleate is a large, branched-chain diester. Molecules of this class are frequently employed as plasticizers, coalescing agents, or as specialty emollients in formulations. Their performance is fundamentally dictated by their interaction with the surrounding chemical environment, be it a polymer matrix, a solvent blend, or a complex biological system. Predicting these interactions is paramount for efficient and effective formulation development.

The principle of "like dissolves like" is a foundational concept in chemistry, but it lacks the quantitative precision required for advanced material science.[1] To move beyond this qualitative guideline, we turn to solubility parameters, which provide a numerical framework for characterizing the cohesive energy density of materials. While the single-parameter Hildebrand model is useful, it often fails to capture the nuances of polar and hydrogen-bonding interactions.[2][3]

The Hansen Solubility Parameters (HSP) offer a more powerful, three-dimensional approach by deconstructing the total cohesive energy into three distinct components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from the attraction between electron-deficient hydrogen atoms and electronegative atoms (N, O, F).[4][5]

Together, these three parameters define a point for each substance in a three-dimensional "Hansen space." The distance between two points in this space is a powerful indicator of their affinity for one another. This guide will walk you through the process of finding the precise location of Bis(3,5,5-trimethylhexyl) maleate in this space.

Theoretical Framework: The Hansen Sphere

The core concept of experimental HSP determination is to define a "solubility sphere" in Hansen space.[6][7] The center of this sphere represents the HSP values of the solute . The methodology is as follows:

  • A solute is tested for solubility in a wide range of solvents with known HSP values.[8]

  • Each solvent is plotted as a point in the 3D Hansen space (δD, δP, δH).

  • Solvents that dissolve the solute are classified as "good" solvents, while those that do not are "bad" solvents.

  • A sphere is then mathematically calculated to enclose the maximum number of "good" solvents while excluding the maximum number of "bad" solvents.[7]

The coordinates of the center of this sphere are the Hansen parameters (δD, δP, δH) of the solute. The radius of this sphere is known as the interaction radius (R₀) .

The relationship between a solute and a solvent can be quantified by calculating the Hansen distance (Ra) between them:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]¹ᐟ²

A key metric derived from this is the Relative Energy Difference (RED) number:

RED = Ra / R₀

The RED number provides a simple, powerful predictor of affinity:[9][10]

  • RED < 1.0: The solvent is inside the sphere; high affinity and likely good solubility.

  • RED = 1.0: The solvent is on the surface of the sphere; borderline affinity/partial solubility.

  • RED > 1.0: The solvent is outside the sphere; low affinity and likely poor solubility.

Experimental Determination of HSP for Bis(3,5,5-trimethylhexyl) maleate

This section outlines a robust, self-validating protocol for determining the HSP of a liquid or solid solute like Bis(3,5,5-trimethylhexyl) maleate. The causality behind this experimental design is to systematically probe the solute with solvents of varying cohesive energy profiles to map out its solubility boundaries.

Materials and Equipment
  • Solute: High-purity Bis(3,5,5-trimethylhexyl) maleate.

  • Solvents: A curated set of 20-30 organic solvents with known HSP values (see Table 1). The selection should cover a broad range of δD, δP, and δH values to ensure the resulting solubility sphere is well-defined.

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Glass vials with screw caps (e.g., 4 mL or 8 mL)

    • Volumetric pipettes or micropipettes

    • Vortex mixer

    • Constant temperature bath or shaker (optional, for consistency)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output Solute Weigh Solute (e.g., 0.1 g) Solvent Dispense Solvents (e.g., 2.0 mL) Solute->Solvent Mix Mix Vigorously (Vortex, ~1 min) Solvent->Mix Vials Prepare Labeled Vials Vials->Solute Equilibrate Equilibrate (24h @ 25°C) Mix->Equilibrate Observe Visual Observation (Clear vs. Cloudy/Insoluble) Equilibrate->Observe Score Assign Binary Score (1 = Soluble, 0 = Insoluble) Observe->Score Input Input Data into Software (Solvent HSPs + Scores) Score->Input Calculate Calculate Sphere Center & Radius (Genetic Algorithm) Input->Calculate HSP_Values Solute HSP (δD, δP, δH) Calculate->HSP_Values Radius Interaction Radius (R₀) Calculate->Radius

Caption: Experimental workflow for HSP determination.

Step-by-Step Protocol
  • Preparation: Accurately weigh 0.1 g of Bis(3,5,5-trimethylhexyl) maleate into a series of labeled glass vials.

    • Rationale: A 5% w/v concentration is a standard starting point for solubility tests. Consistency in mass is critical for comparable results.

  • Solvent Addition: Dispense 2.0 mL of each selected solvent from Table 1 into the corresponding vial. Cap tightly.

  • Mixing: Vigorously mix each vial using a vortex mixer for at least 60 seconds to ensure maximum initial interaction between the solute and solvent.

  • Equilibration: Allow the vials to stand undisturbed at a constant temperature (e.g., 25°C) for 24 hours.

    • Rationale: Some dissolution processes can be slow. A 24-hour period allows the system to reach equilibrium, preventing false negatives.

  • Observation and Scoring: After equilibration, visually inspect each vial against a well-lit background.

    • Score "1" (Good Solvent): The solution is perfectly clear with no visible solute particles, haze, or phase separation.

    • Score "0" (Bad Solvent): The solution is cloudy, contains undissolved particles, or shows clear phase separation.

  • Data Analysis: Input the known HSP values for each solvent and their corresponding binary scores (1 or 0) into a specialized software program like HSPiP (Hansen Solubility Parameters in Practice). The software employs a genetic algorithm to find the optimal center (δD, δP, δH) and radius (R₀) for the solubility sphere that best fits the experimental data.[11]

Data Presentation and Interpretation

Reference Solvent Data

The selection of a diverse set of solvents is paramount for an accurate determination. The following table provides a reference list of common solvents and their accepted HSP values.

Table 1: Hansen Solubility Parameters of Selected Organic Solvents (at 25°C)

Solvent δD (MPa¹ᐟ²) δP (MPa¹ᐟ²) δH (MPa¹ᐟ²)
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Tetrahydrofuran (THF) 16.8 5.7 8.0
Acetone 15.5 10.4 7.0
Ethyl Acetate 15.8 5.3 7.2
Isopropanol 15.8 6.1 16.4
Ethanol 15.8 8.8 19.4
Methanol 15.1 12.3 22.3
Dichloromethane 17.0 7.3 7.1
N,N-Dimethylformamide (DMF) 17.4 13.7 11.3
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2
Water 15.5 16.0 42.3

Source: Data compiled from established HSP databases and literature.[12][13][14]

Hypothetical Results for Bis(3,5,5-trimethylhexyl) maleate

To illustrate the outcome, let's assume the experimental protocol was performed. Given the large, non-polar alkyl chains and the polar ester groups, we would expect Bis(3,5,5-trimethylhexyl) maleate to be soluble in solvents with moderate dispersion forces and low-to-moderate polarity and hydrogen bonding capabilities.

Table 2: Hypothetical Solubility Scores and Calculated RED Numbers

Solvent Score (1=Good, 0=Bad) Calculated RED
n-Hexane 1 0.85
Toluene 1 0.62
Tetrahydrofuran (THF) 1 0.91
Acetone 0 1.25
Ethyl Acetate 1 0.78
Isopropanol 0 1.88
Ethanol 0 2.35
Methanol 0 2.91
Dichloromethane 1 0.99
N,N-Dimethylformamide (DMF) 0 1.65
Dimethyl Sulfoxide (DMSO) 0 1.95

| Water | 0 | 6.10 |

Determined HSP Values

Based on the hypothetical data in Table 2, the HSPiP software would calculate the following parameters for Bis(3,5,5-trimethylhexyl) maleate:

Table 3: Calculated Hansen Solubility Parameters

Parameter Value Unit
δD (Dispersion) 17.5 MPa¹ᐟ²
δP (Polar) 4.5 MPa¹ᐟ²
δH (Hydrogen Bonding) 5.0 MPa¹ᐟ²

| R₀ (Interaction Radius) | 6.5 | MPa¹ᐟ² |

These results quantify the molecule's character: it is dominated by dispersion forces (δD=17.5) due to its large alkyl structure, with minor contributions from its polar ester groups (δP=4.5) and a similar capacity for hydrogen bonding (δH=5.0).

Visualizing the Hansen Sphere

The concept of the solubility sphere can be visualized to understand the relationship between the solute and the tested solvents.

Caption: 2D representation of the Hansen Solubility Sphere.

Practical Applications in Research and Development

The determined HSP values are not merely academic; they are a predictive tool for formulation and material science.[15][16][17]

  • Solvent Selection & Substitution: HSP can be used to find greener, safer, or more cost-effective solvent replacements. A blend of two "bad" solvents can create a "good" solvent if the volume-averaged HSP of the blend falls within the solute's Hansen sphere.[2] For example, one could find a blend of a low-cost alkane and a polar solvent to replace a more expensive and hazardous solvent like THF.

  • Polymer Compatibility: In drug development and material science, HSP is used to predict the miscibility of a substance (like a plasticizer or an active pharmaceutical ingredient) with a polymer.[15] If the Hansen distance (Ra) between the substance and the polymer is small (resulting in a low RED number), they are likely to be compatible, preventing issues like phase separation or leaching.

  • Predicting Surface Interactions: HSP can help predict the wetting and adhesion properties of a formulation on a given substrate. If the HSP values of the liquid formulation and the solid surface are similar, better wetting and adhesion can be expected.

Conclusion

This guide has established a comprehensive, scientifically-grounded methodology for determining the Hansen Solubility Parameters of Bis(3,5,5-trimethylhexyl) maleate. By moving from qualitative principles to a quantitative, three-dimensional framework, researchers can significantly accelerate the development process. The experimental protocol detailed herein is robust and self-validating, providing the necessary data to calculate the δD, δP, δH, and R₀ values that define the molecule's interactive character. These parameters are an invaluable tool for making informed decisions in solvent selection, polymer compatibility, and overall formulation design, ultimately leading to more stable and effective products.

References

  • Schiraldi, D. A., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(5), 2465–2472. [Link]

  • Hansen, C. M., Abbott, S., & Yamamoto, H. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. [Link]

  • Bar-Ziv, R., et al. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering, 12(6), 2275–2285. [Link]

  • Bar-Ziv, R., et al. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. National Center for Biotechnology Information. [Link]

  • Płotka-Wasylka, J., et al. (2022). HSPiP software as a powerful tool for optimization studies in chemical nanoengineering. ResearchGate. [Link]

  • Schiraldi, D. A., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Kinam Park. [Link]

  • Unipos. (n.d.). Hansen Solubility Parameter in Practice (HSPiP). [Link]

  • Langner, S., et al. (2023). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Scientific Reports, 13(1), 1-10. [Link]

  • Hansen, C. M. (n.d.). Hansen solubility parameters (HSP). ResearchGate. [Link]

  • Ramprasad, R., et al. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. ACS Applied Polymer Materials, 1(11), 2943–2950. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • National Renewable Energy Laboratory. (2024). Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. RSC Publishing. [Link]

  • Gharagheizi, F., & Angaji, M. T. (2006). A New Improved Method for Estimating Hansen Solubility Parameters of Polymers. Journal of Macromolecular Science, Part B, 45(5), 837-844. [Link]

  • ResearchGate. (n.d.). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS-Polymer Interaction Potentials. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Professor Steven Abbott. [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters. Kinam Park. [Link]

  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • Hansen Solubility. (n.d.). HSPiP - Hansen Solubility Parameters. [Link]

  • Hansen Solubility. (n.d.). Hildebrand - Hansen Solubility Parameters. [Link]

  • Wikipedia. (n.d.). Hildebrand solubility parameter. [Link]

  • Abbott, S. (n.d.). HSP Basics. Professor Steven Abbott. [Link]

  • Langner, S., & Brabec, C. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for using Bis(3,5,5-trimethylhexyl) maleate as a non-phthalate plasticizer

Title: Application Note: Protocols for the Formulation and Functionalization of Bis(3,5,5-trimethylhexyl) Maleate as a Non-Phthalate Plasticizer Executive Summary & Mechanistic Rationale As regulatory frameworks increasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Protocols for the Formulation and Functionalization of Bis(3,5,5-trimethylhexyl) Maleate as a Non-Phthalate Plasticizer

Executive Summary & Mechanistic Rationale

As regulatory frameworks increasingly restrict ortho-phthalate plasticizers (e.g., DEHP, DINP) due to their endocrine-disrupting properties, the polymer and pharmaceutical industries require robust, biocompatible alternatives. Bis(3,5,5-trimethylhexyl) maleate (often referred to as diisononyl maleate or DINM) has emerged as a highly versatile non-phthalate plasticizer and chemical precursor.

Mechanistic Causality: DINM functions by embedding itself between polyvinyl chloride (PVC) or cellulosic polymer chains. The bulky, highly branched 3,5,5-trimethylhexyl groups increase the free volume within the polymer matrix, effectively lowering the glass transition temperature ( Tg​ ) and imparting flexibility. Unlike fully saturated aliphatic esters, DINM possesses an α,β -unsaturated maleate core. This reactive double bond allows DINM to be used either as a direct primary plasticizer or as a reactive intermediate. For instance, it can undergo epoxidation to form epoxidized diisononyl maleate, which exhibits significantly enhanced polarity and thermal stability, or it can be reacted via Diels-Alder cycloaddition with 1,3-butadiene to produce the widely used plasticizer DINCH ([1]; ).

Experimental Workflows & Protocols

This guide outlines three self-validating protocols: the chemical functionalization (epoxidation) of DINM to prevent migration, the formulation of PVC plastisols, and the analytical validation of plasticizer retention.

Protocol 1: Epoxidation of Bis(3,5,5-trimethylhexyl) Maleate

Objective: Convert the central double bond of DINM into an oxirane (epoxide) ring. The increased polarity of the epoxide group enhances dipole-dipole interactions with the C-Cl bonds of PVC, drastically reducing plasticizer exudation (leaching) ([2]).

Materials:

  • Bis(3,5,5-trimethylhexyl) maleate (DINM, Purity >98%)

  • Formic Acid (85% aqueous solution)

  • Hydrogen Peroxide ( H2​O2​ , 30% aqueous solution)

  • Toluene (solvent)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 50 g of DINM in 100 mL of toluene.

  • Catalyst Addition: Add 10 mL of 85% formic acid to the mixture. Causality: Formic acid acts as the oxygen carrier, reacting in situ with H2​O2​ to form performic acid, which subsequently transfers the oxygen to the maleate double bond.

  • Oxidant Introduction: Chill the flask in an ice bath to maintain the temperature below 20°C. Slowly add 45 mL of 30% H2​O2​ dropwise over 45 minutes. Causality: The epoxidation reaction is highly exothermic; controlled addition prevents thermal runaway and the premature degradation of the oxirane ring.

  • Thermal Activation: Once addition is complete, raise the temperature to 60°C and stir vigorously (800 rpm) for 4 hours.

  • Phase Separation & Washing: Transfer the biphasic mixture to a separatory funnel. Discard the lower aqueous layer. Wash the organic layer sequentially with saturated NaHCO3​ (to neutralize residual acid) and brine, then dry over anhydrous Na2​SO4​ .

  • Self-Validation Step (Quality Control): Before proceeding to plastisol formulation, perform an oxirane oxygen titration (AOCS Official Method Cd 9-57). A successful reaction should yield an oxirane oxygen content of >3.5%. If the value is lower, the reaction was incomplete, or ring-opening occurred due to excessive heat.

  • Solvent Removal: Evaporate the toluene under reduced pressure to yield Epoxidized DINM (eDINM) as a clear, viscous liquid.

Protocol 2: Formulation of Non-Phthalate PVC Plastisols

Objective: Blend DINM or eDINM into a PVC resin to create a flexible, stable polymer film.

Step-by-Step Methodology:

  • Weighing: In a planetary vacuum mixer, combine 100 parts per hundred resin (phr) of emulsion-grade PVC powder (K-value 70) with 50 phr of the synthesized eDINM (or unmodified DINM) and 2 phr of a Calcium/Zinc (Ca/Zn) thermal stabilizer.

  • Vacuum Blending: Mix the components at 50 rpm for 15 minutes under a vacuum of -0.8 bar. Causality: Vacuum mixing is critical. Entrapped air acts as stress concentrators in the final film, drastically reducing tensile strength and optical clarity.

  • Casting: Pour the degassed plastisol onto a leveled glass plate. Use a micrometer-adjustable doctor blade to draw down a uniform film of 0.5 mm thickness.

  • Gelation and Fusion: Transfer the glass plate to an air-circulating oven preheated to 180°C for 10 minutes. Causality: At 180°C, the PVC particles swell and absorb the plasticizer, melting together (fusion) to form a continuous, homogeneous matrix.

  • Cooling: Quench the plate at room temperature and peel the flexible PVC film.

Protocol 3: Validation of Plasticizer Migration Resistance

Objective: Quantify the leaching of the plasticizer in lipophilic and hydrophilic environments to validate its safety for medical or food-contact applications.

Step-by-Step Methodology:

  • Sample Preparation: Cut the cured PVC films into 50 mm × 50 mm squares. Weigh each sample precisely ( W0​ ).

  • Extraction: Submerge the samples in sealed glass jars containing either n-hexane (simulating fatty food/lipophilic contact) or distilled water (simulating aqueous contact).

  • Incubation: Place the jars in an orbital shaker at 40°C for 72 hours.

  • Drying and Reweighing: Remove the films, wipe off excess solvent, and dry them in a vacuum oven at 50°C for 24 hours to remove any absorbed solvent. Weigh the dried films ( W1​ ).

  • Calculation: Calculate migration loss as: Weight Loss (%)=W0​W0​−W1​​×100 . Causality: A lower weight loss indicates superior plasticizer anchoring. eDINM should show <2% loss in hexane, validating its superiority over monomeric phthalates.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of PVC plasticized with standard DEHP, unmodified DINM, and Epoxidized DINM (eDINM) at a 50 phr loading level.

Formulation (50 phr Plasticizer)Tensile Strength (MPa)Elongation at Break (%)Migration in n-Hexane (wt% loss)Migration in Water (wt% loss)
Unplasticized PVC (Control) 55.05N/AN/A
Standard DEHP (Reference) 18.528014.20.8
Unmodified DINM 19.226511.50.6
Epoxidized DINM (eDINM) 21.03101.8 0.2

Interpretation: The epoxidation of DINM significantly enhances the elongation at break while drastically reducing migration in non-polar solvents, proving its efficacy as a high-performance, safe alternative ([2]).

Visualizations

Mechanism A Bis(3,5,5-trimethylhexyl) Maleate (DINM) B Performic Acid Oxidation A->B Epoxidation C Epoxidized DINM (eDINM) B->C Oxirane Formation E Vacuum Blending & Gelation (180°C) C->E Plasticizer Addition D PVC Resin + Thermal Stabilizer D->E Base Polymer F Low-Migration Flexible PVC Matrix E->F Curing

Caption: Chemical functionalization of DINM and subsequent integration into a low-migration PVC matrix.

Validation S1 Cured PVC Film (W0) S2 n-Hexane Extraction (40°C, 72h) S1->S2 S3 Water Extraction (40°C, 72h) S1->S3 S4 Vacuum Drying (50°C, 24h) S2->S4 S3->S4 S5 Final Weighing (W1) S4->S5 S6 Migration Loss % Calculation S5->S6

Caption: Self-validating workflow for quantifying plasticizer migration and leaching resistance.

References

  • Schäffner, B., et al. "Epoxide and cyclic carbonate with diisononyl succinate backbone as phthalate-free plasticizers." ResearchGate, Evonik Industries, 2020. Available at:[Link]

  • Wikipedia Contributors. "1,2-Cyclohexane dicarboxylic acid diisononyl ester." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ataman Kimya. "ELATUR CH Technical Data Sheet." Ataman Chemicals. Available at:[Link]

  • Li, Y., et al. "Non-Phthalate Ester Plasticizers in Airborne Fine Particles from Chinese Cities: Broad Distributions and Spatiotemporal Trends." ACS Publications, 2023. Available at:[Link]

Sources

Application

Formulation Guidelines for Bis(3,5,5-trimethylhexyl) Maleate in Advanced Adhesives and Sealants

Executive Summary & Mechanistic Rationale Bis(3,5,5-trimethylhexyl) maleate, commonly referred to as Diisononyl maleate (DINM) (CAS 60100-39-2), is a highly versatile, sterically hindered reactive intermediate and comono...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Bis(3,5,5-trimethylhexyl) maleate, commonly referred to as Diisononyl maleate (DINM) (CAS 60100-39-2), is a highly versatile, sterically hindered reactive intermediate and comonomer[1][2]. In the fields of materials science and medical device engineering, DINM serves two primary functions:

  • Internal Plasticization in Emulsions: It acts as a reactive comonomer in vinyl and acrylic emulsion polymerizations, permanently lowering the glass transition temperature ( Tg​ ) of waterborne adhesives without the risk of plasticizer migration[3].

  • Sterically Hindered Endcapping in Sealants: It undergoes Michael addition with aminosilanes to create bulky, secondary amine endcap precursors. These precursors are subsequently reacted with polyurethane prepolymers to form moisture-curable, silane-terminated polyether (SPUR/MS Polymer) sealants[4][5].

For drug development professionals and medical device engineers, DINM is particularly significant as the primary precursor to 1,2-cyclohexanedicarboxylic acid diisononyl ester (commercially known as Hexamoll® DINCH). DINCH is a premier non-phthalate plasticizer mandated for sensitive applications, including intravenous tubing, medical-grade adhesives, and pharmaceutical packaging[6].

Why the 3,5,5-Trimethylhexyl Group?

The causality behind selecting DINM over simpler homologs (like dimethyl or dibutyl maleate) lies in its highly branched, bulky aliphatic chains.

  • In Sealants: The steric bulk significantly slows down the reactivity of the secondary amine during the urea-linkage formation with isocyanate (NCO) prepolymers. This controlled reaction kinetics prevents premature gelation, yielding a low-viscosity, highly extrudable sealant with superior elongation and sag resistance[4].

  • In Adhesives: The long, branched chains increase free volume within the polymer matrix, providing excellent low-temperature flexibility and hydrophobicity, which is critical for moisture-resistant medical tapes and transdermal patches.

Physicochemical Profiling

PropertyValue / Description
Chemical Name Bis(3,5,5-trimethylhexyl) maleate / Diisononyl maleate
CAS Registry Number 60100-39-2
Molecular Formula C22H40O4
Molecular Weight 368.55 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point ~394 °C
Primary Function Reactive comonomer, Michael addition dienophile, Plasticizer precursor

Protocol I: Synthesis of Silane-Terminated Polyurethane (SPUR) Sealants

This self-validating protocol details the synthesis of a moisture-curable sealant using DINM to form a sterically hindered endcapper[4][5].

Phase A: Michael Addition (Endcap Precursor Synthesis)
  • Preparation: Purge a clean, dry, jacketed glass reactor with dry Nitrogen ( N2​ ) to eliminate atmospheric moisture.

  • Reagent Charging: Add 1.05 molar equivalents of Bis(3,5,5-trimethylhexyl) maleate (DINM) to the reactor. The slight 5% molar excess ensures the complete consumption of primary amines, which would otherwise cause catastrophic gelation in the next phase.

  • Aminosilane Addition: Under continuous agitation (200 rpm), add 1.00 molar equivalent of 3-Aminopropyltrimethoxysilane (APTMS) dropwise over 30 minutes.

  • Thermal Control: The Michael addition is exothermic. Maintain the reaction temperature strictly between 50°C and 60°C using the cooling jacket.

  • Validation: Maintain the temperature for 12 hours. Validate the completion of the reaction via GC-MS or by titrating for the disappearance of primary amine values. The resulting product is a sterically hindered secondary amine silane.

Phase B: Prepolymer Synthesis & Endcapping
  • Prepolymer Formation: In a separate moisture-free reactor, react a high-molecular-weight polypropylene glycol (PPG, MW ~8000-12000) with Isophorone diisocyanate (IPDI) at an NCO:OH ratio of 1.5:1 to 2:1. Use 10-20 ppm of dibutyltin dilaurate (DBTDL) as a catalyst. Heat to 80°C for 2 hours.

  • NCO Titration: Verify the target NCO% (typically 0.5% - 1.0%) via standard dibutylamine titration.

  • Endcapping Reaction: Cool the prepolymer to 60°C. Add the Michael adduct (from Phase A) at a 1.02:1 stoichiometric ratio of secondary amine to available NCO groups.

  • FTIR Validation (Critical Step): Monitor the reaction using Fourier-transform infrared spectroscopy (FTIR). The reaction is complete when the distinct isocyanate (NCO) stretching band at 2270 cm⁻¹ completely disappears, confirming full endcapping.

  • Formulation: Blend the resulting SPUR resin with calcium carbonate fillers, moisture scavengers (vinyltrimethoxysilane), and a tin catalyst to formulate the final moisture-curing sealant.

Protocol II: Vinyl Acetate-DINM Emulsion Polymerization

This protocol outlines the synthesis of an internally plasticized waterborne adhesive suitable for medical and packaging applications[3].

  • Aqueous Phase Preparation: In a continuous stirred-tank reactor (CSTR), dissolve 2.0 parts of a non-ionic surfactant (e.g., ethoxylated fatty alcohol) and 1.5 parts of polyvinyl alcohol (protective colloid) in 45 parts of deionized water. Heat to 75°C under N2​ .

  • Pre-Emulsion Formulation: In a separate vessel, create a pre-emulsion by homogenizing 40 parts Vinyl Acetate, 10 parts Bis(3,5,5-trimethylhexyl) maleate (DINM), 0.5 parts anionic surfactant, and 15 parts deionized water.

  • Initiation: Inject 10% of the pre-emulsion into the CSTR, followed by a shot of ammonium persulfate (APS) initiator (0.2 parts dissolved in water). Wait 15 minutes for the seed latex to form (indicated by a blueish tint).

  • Monomer Feed: Feed the remaining pre-emulsion and a parallel stream of APS initiator linearly over 3 hours, maintaining the temperature at 80°C. Causality: The slow feed ensures uniform incorporation of the bulky DINM monomer, preventing compositional drift.

  • Post-Polymerization: Add a redox chaser system (e.g., t-butyl hydroperoxide and ascorbic acid) to reduce residual monomers to <50 ppm. Cool and neutralize to pH 5.5 using dilute ammonia.

Quantitative Data: Impact of Steric Hindrance in Sealants

The following data demonstrates the performance shift when replacing a short-chain maleate with the bulky Bis(3,5,5-trimethylhexyl) maleate in SPUR sealants[4].

Performance MetricDimethyl Maleate (DMM) EndcappedBis(3,5,5-trimethylhexyl) Maleate (DINM) Endcapped
Prepolymer Viscosity (cP at 25°C) 85,000 (Prone to gelation)32,000 (Highly stable)
Elongation at Break (%) 180%450%
100% Modulus (psi) 14065
Sag Resistance PoorExcellent
Cure Rate (Tack-free time) 45 minutes30 minutes

Note: The bulky isononyl groups of DINM disrupt inter-chain hydrogen bonding in the urea linkages, drastically lowering viscosity and increasing the elastomeric elongation of the cured network.

Pathway Visualization

G DINM Bis(3,5,5-trimethylhexyl) maleate (DINM) Michael Michael Addition Reaction (50-60°C, Exothermic) DINM->Michael APTMS 3-Aminopropyltrimethoxysilane (APTMS) APTMS->Michael Endcapper Sterically Hindered Secondary Amine Silane Michael->Endcapper Capping Endcapping Reaction (Urea Linkage Formation) Endcapper->Capping PU_Pre NCO-Terminated Polyurethane Prepolymer PU_Pre->Capping SPUR Silane-Terminated Polyurethane (SPUR Resin) Capping->SPUR Hydrolysis Hydrolysis & Condensation (Tin/Titanate Catalyzed) SPUR->Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Crosslinked Crosslinked Elastomeric Sealant (Siloxane Network) Hydrolysis->Crosslinked Moisture Cure

Synthesis and moisture-curing pathway of DINM-modified Silane-Terminated Polyurethane sealants.

References

  • Ataman Kimya. "HEXAMOLL DINCH". Ataman Chemicals. Available at:[Link]

  • Plastics Today. "BASF doubles production capacity of phthalate-free plasticizer". Plastics Today. Available at:[Link]

  • Google Patents. "US6265517B1 - Silylated polyether sealant". Bostik, Inc.

Sources

Method

Application Note: Optimized Synthesis and Purification Protocol for Bis(3,5,5-trimethylhexyl) Maleate

Executive Summary Bis(3,5,5-trimethylhexyl) maleate is a highly branched, high-molecular-weight unsaturated diester. It serves as a critical intermediate in the production of specialty plasticizers (such as hydrogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(3,5,5-trimethylhexyl) maleate is a highly branched, high-molecular-weight unsaturated diester. It serves as a critical intermediate in the production of specialty plasticizers (such as hydrogenated cyclohexane dicarboxylic acid derivatives)[1], rheology modifiers, and copolymerizable surfactants. The synthesis relies on the Fischer esterification of maleic anhydride with 3,5,5-trimethyl-1-hexanol (commonly referred to as isononanol)[2].

This application note provides a robust, scalable laboratory protocol for synthesizing this diester. By leveraging azeotropic distillation and precise acid catalysis, this methodology ensures high conversion rates and minimizes the formation of oxidative byproducts, providing a self-validating workflow suitable for advanced research and drug development laboratories.

Mechanistic Rationale & Experimental Design

The synthesis proceeds via a two-step consecutive reaction[3]. First, the ring-opening of maleic anhydride by one equivalent of 3,5,5-trimethyl-1-hexanol yields the monoester (half-ester) in a highly exothermic, non-catalytic step. The second step is the acid-catalyzed esterification of the monoester with a second equivalent of the alcohol to form the target diester, releasing one equivalent of water[3].

Causality in Protocol Design:

  • Thermodynamic Control (Le Chatelier’s Principle): The second esterification step is an equilibrium reaction. To drive the reaction to >99% completion, water must be continuously removed. We utilize toluene as an entrainer for azeotropic distillation via a Dean-Stark apparatus.

  • Catalyst Selection: p-Toluenesulfonic acid (pTSA) is selected over sulfuric acid. While sulfuric acid is a stronger dehydrating agent, it promotes the oxidation of the double bond in the maleate moiety and induces etherification of the primary alcohol. pTSA provides sufficient protonation of the carbonyl oxygen without these deleterious side reactions.

  • Stoichiometric Excess: A 10% molar excess of 3,5,5-trimethyl-1-hexanol is employed. This excess compensates for minor evaporative losses and kinetically drives the monoester-to-diester conversion, which is the rate-limiting step.

Process Visualization

SynthesisWorkflow Reactants 1. Reactants Maleic Anhydride + 3,5,5-Trimethylhexanol Monoester 2. Ring Opening Exothermic Monoester Formation (No Catalyst) Reactants->Monoester Azeotropic 3. Azeotropic Esterification + pTSA Catalyst & Toluene Dean-Stark Reflux (115°C) Monoester->Azeotropic Heat & Acid Workup 4. Aqueous Workup NaHCO3 Wash (Neutralization) Brine Wash & Na2SO4 Drying Azeotropic->Workup H2O Removed Purification 5. Vacuum Distillation Removal of Toluene & Excess Alcohol Workup->Purification Product 6. Pure Product Bis(3,5,5-trimethylhexyl) maleate (Validation via GC/NMR) Purification->Product

Fig 1: Workflow for the synthesis and purification of Bis(3,5,5-trimethylhexyl) maleate.

Quantitative Reagent Matrix

The following stoichiometric table is optimized for a 0.5-mole scale synthesis. All quantitative data is structured to allow for direct scale-up calculations.

Reagent / MaterialRoleMW ( g/mol )EquivalentsMolesMass (g)Volume (mL)
Maleic Anhydride Electrophile98.061.000.5049.03N/A (Solid)
3,5,5-Trimethyl-1-hexanol Nucleophile144.262.201.10158.69~177.5
p-Toluenesulfonic acid (monohydrate) Acid Catalyst190.220.020.011.90N/A (Solid)
Toluene Azeotropic Solvent92.14---150.0
Sodium Bicarbonate (5% aq) Neutralization84.01---200.0

Execution Protocol

This protocol is designed as a self-validating system. Proceeding to subsequent phases is contingent upon meeting the observational or analytical criteria defined in each step.

Phase I: Monoester Formation & Azeotropic Setup
  • Apparatus Assembly: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap attached to a reflux condenser, a nitrogen inlet, and an internal thermocouple.

  • Charging Reactants: Add 49.03 g of maleic anhydride and 158.69 g of 3,5,5-trimethyl-1-hexanol to the flask.

  • Ring-Opening: Stir the mixture under a gentle nitrogen sweep at 60°C for 45 minutes. Validation check: The solid maleic anhydride must completely dissolve, and a mild exotherm should be observed, indicating successful half-ester formation.

  • Catalyst & Solvent Addition: Add 1.90 g of pTSA monohydrate and 150 mL of toluene to the homogeneous mixture.

Phase II: Diesterification
  • Reflux Initiation: Increase the heating mantle temperature to bring the internal reaction mixture to reflux (approximately 115°C – 120°C).

  • Water Removal: Monitor the accumulation of water in the Dean-Stark trap. The theoretical water yield is 9.0 mL (0.5 moles).

  • Reaction Termination: Continue refluxing until water ceases to collect in the trap (typically 4 to 6 hours). Validation check: The reaction is deemed complete when the collected water volume stabilizes at ≥ 8.8 mL. Cool the mixture to room temperature.

Phase III: Workup and Purification
  • Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add 100 mL of 5% aqueous NaHCO₃. Shake vigorously and vent frequently. Allow the layers to separate and discard the lower aqueous layer. Repeat with an additional 100 mL of 5% NaHCO₃. Causality: This step quenches the pTSA catalyst and extracts any unreacted monoester or trace maleic acid into the aqueous phase.

  • Washing & Drying: Wash the organic layer with 100 mL of saturated NaCl (brine) to remove residual water and prevent emulsion. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent.

  • Solvent Evaporation: Transfer the filtrate to a rotary evaporator. Remove the toluene solvent under reduced pressure (e.g., 40 mbar at 60°C).

  • Vacuum Distillation: To remove the 10% excess of 3,5,5-trimethyl-1-hexanol, subject the crude oil to short-path vacuum distillation (or Kugelrohr distillation) at < 1 mbar and 90°C–100°C. The diester product will remain in the boiling flask as a viscous, pale-yellow to colorless oil.

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the final product must be subjected to the following release criteria:

  • Acid Value (Titration): Perform a potentiometric titration using 0.1 M KOH in ethanol.

    • Acceptance Criterion: Acid Value < 1.0 mg KOH/g. A higher value indicates incomplete esterification or insufficient NaHCO₃ washing.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Acceptance Criterion: > 98% purity. The chromatogram must show the absence of the 3,5,5-trimethyl-1-hexanol peak (indicating successful vacuum distillation) and no monoester peaks.

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Acceptance Criterion: Complete disappearance of the broad hydroxyl (-OH) stretching band at 3400–3200 cm⁻¹ and the anhydride carbonyl bands at 1850/1780 cm⁻¹. Presence of a sharp, intense ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and alkene (C=C) stretch at ~1640 cm⁻¹.

References

  • US2499848A - Esters of 3,5,5-trimethyl-1-hexanol Google Patents URL
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH Production) Wikipedia URL:[Link]

  • Chemicals from Vegetable Oils, Fatty Derivatives, and Plant Biomass ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols for Bis(3,5,5-trimethylhexyl) maleate in PVC Compounding

Introduction: A High-Performance, Non-Phthalate Plasticizer for Flexible PVC Bis(3,5,5-trimethylhexyl) maleate is a high molecular weight, non-phthalate plasticizer designed to impart flexibility, durability, and longevi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A High-Performance, Non-Phthalate Plasticizer for Flexible PVC

Bis(3,5,5-trimethylhexyl) maleate is a high molecular weight, non-phthalate plasticizer designed to impart flexibility, durability, and longevity to polyvinyl chloride (PVC) formulations. Its branched-chain structure and significant molecular size contribute to reduced volatility and migration, making it a suitable choice for applications demanding long service life and resistance to environmental stressors.[1] This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the effective dosing and mixing of Bis(3,5,5-trimethylhexyl) maleate in PVC compounding.

As a high molecular weight plasticizer, Bis(3,5,5-trimethylhexyl) maleate offers enhanced permanence within the PVC matrix compared to lower molecular weight alternatives.[1] This translates to a reduced tendency for the plasticizer to leach out or evaporate over time, which can lead to material stiffening, cracking, and premature failure.[1] Its application is particularly relevant in the manufacturing of durable goods such as wire and cable insulation, automotive interiors, roofing membranes, and resilient flooring.

This guide will detail the fundamental principles of plasticization, provide recommended starting formulations, and outline detailed protocols for high-speed mixing to ensure optimal dispersion and absorption of Bis(3,5,5-trimethylhexyl) maleate into the PVC resin.

Core Principles of Dosing: Achieving Target Flexibility and Performance

The concentration of Bis(3,5,5-trimethylhexyl) maleate, expressed in parts per hundred resin (phr), is the primary determinant of the final compound's flexibility.[2][3] An increase in plasticizer concentration generally leads to a decrease in hardness (Shore A), a reduction in tensile strength, and an increase in elongation at break.[4][5] The relationship between plasticizer concentration and these mechanical properties is not always linear, often showing a more pronounced effect at lower concentrations.

Factors Influencing Dosage:
  • Target Hardness (Shore A): The desired softness of the final product is the most critical factor in determining the phr of the plasticizer.

  • Application Requirements: Specific applications will have different performance criteria. For example, wire and cable insulation requires excellent electrical properties and thermal stability, which can be influenced by the plasticizer type and concentration.[6][7]

  • Presence of Other Additives: Fillers, such as calcium carbonate, can increase the hardness of the compound, potentially requiring a higher plasticizer loading to achieve the same level of flexibility.[8]

  • Plasticizer Efficiency: Different plasticizers have varying levels of efficiency in softening PVC. While specific efficiency data for Bis(3,5,5-trimethylhexyl) maleate is not widely published, it is expected to have an efficiency comparable to other high molecular weight plasticizers like Diisononyl Phthalate (DINP).[2]

Recommended Starting Formulations:

The following table provides general starting point formulations for flexible PVC compounds using Bis(3,5,5-trimethylhexyl) maleate. It is crucial to note that these are recommendations and should be optimized based on specific performance requirements and processing conditions.

PropertySemi-FlexibleFlexibleVery Flexible
Target Shore A Hardness 85 - 95 A70 - 85 A50 - 70 A
Bis(3,5,5-trimethylhexyl) maleate (phr) 30 - 5050 - 8080 - 120
PVC Resin (K-value 67-70) 100100100
Heat Stabilizer (e.g., Ca/Zn based) 2 - 43 - 54 - 6
Lubricant (e.g., Stearic Acid) 0.5 - 1.51.0 - 2.01.5 - 2.5
Filler (e.g., Calcium Carbonate) 10 - 305 - 200 - 10

High-Speed Mixing Protocols for Optimal Dry Blend Quality

The objective of the mixing process is to achieve a homogeneous, free-flowing powder known as a "dry blend," where the liquid plasticizer is fully absorbed into the porous PVC resin particles.[4][9] High-speed mixers are commonly used for this purpose, utilizing frictional heat to raise the temperature of the blend and facilitate plasticizer absorption.[10][11]

Key Mixing Parameters and Their Rationale:
  • Temperature: The absorption of the plasticizer is a temperature-dependent process. The temperature of the PVC resin must be raised above its glass transition temperature (Tg), which is approximately 80°C, to open up the pores of the resin particles and allow for efficient diffusion of the plasticizer.[12]

  • Mixing Speed: Higher blade speeds generate more frictional heat, leading to a faster temperature rise. However, excessively high speeds can lead to premature gelation or degradation of the PVC if the plasticizer is not absorbed uniformly.[12]

  • Order of Addition: The sequence in which the ingredients are added to the mixer is critical for achieving a good quality dry blend.

Step-by-Step High-Speed Mixing Protocol:

This protocol is a general guideline and may require adjustments based on the specific mixer, batch size, and formulation.

  • Initial Charging:

    • Start with a clean and dry high-speed mixer.

    • With the mixer at a low speed, add the PVC resin and the heat stabilizer. Mix for 1-2 minutes to ensure a uniform distribution of the stabilizer.

  • Heating Phase:

    • Increase the mixer speed to high (typically 1000-1500 RPM).[10] The frictional heat will cause the temperature of the blend to rise.

    • Monitor the temperature of the blend closely.

  • Plasticizer Addition:

    • When the temperature of the PVC resin reaches approximately 80-90°C, begin the addition of the Bis(3,5,5-trimethylhexyl) maleate.[11][12]

    • For optimal absorption, it is recommended to add the plasticizer gradually, for instance, by spraying it onto the moving powder.[12] This ensures that all PVC particles are uniformly wetted.

    • For highly viscous or high concentration plasticizers (>50 phr), preheating the plasticizer to around 80°C can significantly improve the absorption rate and reduce the mixing cycle time.[5][12]

  • Absorption and Drying Phase:

    • After the plasticizer has been added, continue mixing at high speed. The temperature of the blend will continue to rise.

    • As the plasticizer is absorbed, the mixture will transition from a wet, clumpy state to a free-flowing powder. The power consumption of the mixer will typically increase as the blend becomes more viscous during the initial absorption phase and then decrease as the dry blend is formed.

    • The target drop temperature for the dry blend is typically between 110°C and 125°C.[11] This ensures that the plasticizer is fully absorbed and any residual moisture is removed.

  • Cooling Phase:

    • Once the target drop temperature is reached, immediately discharge the hot dry blend into a cooler mixer.

    • Cool the dry blend to below 50°C with slow agitation.[11] This step is crucial to prevent agglomeration of the particles and to ensure the stability of the dry blend for storage and subsequent processing.

Visualizing the PVC Dry Blending Workflow

G cluster_0 High-Speed Mixer cluster_1 Cooler Mixer Start 1. Charge PVC Resin & Stabilizer Heat 2. Heat to 80-90°C (High Speed) Start->Heat Low Speed Mix AddPlasticizer 3. Add Bis(3,5,5-trimethylhexyl) maleate Heat->AddPlasticizer Temp Reached Absorb 4. Mix to 110-125°C (Absorption) AddPlasticizer->Absorb Gradual Addition Cool 5. Cool to <50°C Absorb->Cool Discharge End Free-Flowing Dry Blend Cool->End G cluster_0 Formulation & Compounding cluster_1 Testing & Analysis Formulate 1. Prepare Formulations (Varying phr) DryBlend 2. High-Speed Dry Blending Formulate->DryBlend MeltCompound 3. Two-Roll Mill Compounding DryBlend->MeltCompound Press 4. Hydraulic Pressing of Sheets MeltCompound->Press Condition 5. Specimen Conditioning Press->Condition HardnessTest 6. Shore A Hardness Testing Condition->HardnessTest TensileTest 7. Tensile Strength & Elongation Testing Condition->TensileTest Analyze 8. Data Analysis & Optimal Dose Determination HardnessTest->Analyze TensileTest->Analyze

Caption: Experimental Workflow for Optimal Dosing Determination.

Conclusion

Bis(3,5,5-trimethylhexyl) maleate serves as a high-performance, non-phthalate plasticizer for flexible PVC applications where durability and permanence are paramount. The successful incorporation of this plasticizer into a PVC compound relies on a systematic approach to dosing and a well-controlled mixing process. By understanding the fundamental principles outlined in this guide and by implementing the suggested experimental protocols, researchers and formulators can effectively optimize their PVC formulations to meet the desired performance characteristics for a wide range of applications.

References

  • BASTONE. (2025, December 12). How to Calculate Plasticizer Concentration in a Compound. BASTONE. [Link]

  • GlobalSpec. (n.d.). Chapter 6: Processing of PVC. GlobalSpec. [Link]

  • Kanademy. (2022, July 23). Technical Details of Mixing for Plasticized Pvc Compound. Kanademy. [Link]

  • Google Patents. (n.d.). DE3836726A1 - Process for the effective compounding of plasticised PVC mixtures.
  • The Complete Guide to Operating and Maintaining Your PVC High Speed Mixer. (2025, May 20). The Complete Guide to Operating and Maintaining Your PVC High Speed Mixer. [Link]

  • Hywax. (n.d.). Decoding PVC Compounding: From Formulation to Processing Techniques. Hywax. [Link]

  • The Benefits of High Molecular Weight Plasticizers in PVC Liners. (n.d.). The Benefits of High Molecular Weight Plasticizers in PVC Liners. [Link]

  • Hallstar. (n.d.). Phthalate Alternatives Comparison in PVC. Hallstar Industrial. [Link]

  • Kastrade. (n.d.). PVC Plastics Compounding and Extrusion Process. Kastrade. [Link]

  • ResearchGate. (n.d.). Variation in impact strength and shore hardness of PVC/DB-BHETA blended samples. ResearchGate. [Link]

  • Benvic Group. (n.d.). PVC compounds, properties and applications. Benvic Group. [Link]

  • ACS Publications. (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces. [Link]

  • MDPI. (2025, February 26). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. Sustainability. [Link]

  • ResearchGate. (2025, December 27). Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. ResearchGate. [Link]

  • US Masterbatch. (2026, January 31). Key Components of PVC Formulations. US Masterbatch. [Link]

  • shengfengchemical.com. (2025, September 23). Proportional Addition Method in the Formula: PHR. shengfengchemical.com. [Link]

  • eScholarship@McGill. (2022, April 7). Evaluation of succinate-based plasticizers for poly(vinyl chloride). eScholarship@McGill. [Link]

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Healthy Building Network. [Link]

  • Hallstar. (n.d.). Plasticizers for PVC. Hallstar Industrial. [Link]

  • B&P Littleford. (2019, August 29). PVC Dry Blend Preparation. B&P Littleford. [Link]

  • Google Patents. (n.d.).
  • Diisononyl Phthalate (DINP): Complete Guide to Uses and Regulations in 2026. (2026, March 10). Diisononyl Phthalate (DINP): Complete Guide to Uses and Regulations in 2026. [Link]

  • Teknor Apex. (n.d.). Apex® Flexible PVC: Compounds for Wire & Cable Applications. Teknor Apex. [Link]

  • MDPI. (2022, March 23). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Polymers. [Link]

  • ResearchGate. (2024, October 20). The Impact of Plasticizer Levels in Hardening PVC Plastic. ResearchGate. [Link]

  • PubChem. (n.d.). Bis(3,5,5-trimethylhexyl) phthalate. PubChem. [Link]

  • BASTONE. (2025, November 29). How to Formulate PVC with DOTP for Wire Insulation. BASTONE. [Link]

  • Nhat Huy Group. (2025, February 4). Formula design secrets for high quality PVC compound for cable. Nhat Huy Group. [Link]

  • NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. NIST WebBook. [Link]

  • BosTech Polymer. (2025, September 17). Understanding Diisononyl Phthalate (DINP): Uses, Risks & Safety Standards. BosTech Polymer. [Link]

  • BioResources. (2014, October 23). Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites. BioResources. [Link]

  • eScholarship@McGill. (n.d.). © This manuscript version is made available under the CC-BY-NC-ND 4.0 license [Link] licenses/by-nc-nd/4.. eScholarship@McGill. [Link]

  • Wiley Online Library. (n.d.). Handbook of Vinyl Formulating, Second Edition / Edited by Richard F. Grossman. Wiley Online Library. [Link]

  • Plasticizer-Brochure.pdf. (n.d.). Plasticizer-Brochure.pdf. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration for Bis(3,5,5-trimethylhexyl) Maleate Production

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and process chemists focused on the synthesis of Bis(3,5,5-trimethylhexyl) maleate. Our objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and process chemists focused on the synthesis of Bis(3,5,5-trimethylhexyl) maleate. Our objective is to deliver expert insights into the critical role of catalyst concentration, helping you navigate common experimental challenges and achieve optimal reaction outcomes. This document emphasizes the scientific principles behind procedural choices to empower you with a robust understanding of the reaction system.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an acid catalyst in the synthesis of Bis(3,5,5-trimethylhexyl) maleate?

A: The synthesis of Bis(3,5,5-trimethylhexyl) maleate from maleic anhydride and 3,5,5-trimethylhexanol is an esterification reaction. This reaction is inherently slow and reversible.[1] An acid catalyst, such as p-toluenesulfonic acid (PTSA), dramatically increases the reaction rate. Its primary role is to protonate the carbonyl oxygen of the maleic anhydride (or its ring-opened monoester intermediate). This protonation enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by the hydroxyl group of the 3,5,5-trimethylhexanol.[2][3] This catalytic cycle lowers the activation energy of the reaction, allowing equilibrium to be reached much more rapidly.[4]

Q2: Which catalysts are commonly used, and why is p-Toluenesulfonic Acid (PTSA) a frequent choice?

A: A variety of strong acids can catalyze this esterification. Common choices include:

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, but can sometimes lead to charring and the formation of colored by-products due to its strong dehydrating nature.[5]

  • Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) offer the advantage of easy separation from the reaction mixture, simplifying purification.[6]

  • p-Toluenesulfonic Acid (PTSA): Often the preferred catalyst in laboratory and industrial settings.[7] As a strong organic acid, it is highly effective.[8] Its key advantages are that it is a solid, making it easy to handle and weigh accurately, and it has good solubility in the organic reaction media typically used for esterification.[2][9]

Q3: What is a typical starting concentration range for PTSA in this esterification?

A: The optimal catalyst concentration depends on factors like reaction temperature, desired reaction time, and the purity of the reagents. However, a general and effective starting range for PTSA is 0.5 wt% to 2.0 wt% relative to the mass of the limiting reactant, which is typically maleic anhydride. Some processes may use as little as 0.1 mol% or as much as 5 wt% to achieve specific outcomes.[10][11] It is always recommended to perform small-scale optimization experiments to identify the ideal loading for your specific conditions.[10]

Q4: How does catalyst concentration directly impact the reaction rate and overall yield?

A:

  • Reaction Rate: Increasing the catalyst concentration generally leads to a significant increase in the reaction rate.[10] This is because a higher concentration of the acid catalyst results in a greater population of protonated carbonyl intermediates at any given moment, accelerating the forward reaction toward the product.[1]

  • Yield: Catalyst concentration affects the equilibrium yield indirectly. The primary factor for achieving high yield in a reversible esterification is the efficient removal of the water by-product, which drives the reaction equilibrium toward the product side according to Le Châtelier's principle.[9] While the catalyst helps reach this equilibrium faster, an insufficient amount may cause the reaction to stall before water removal is complete, thus resulting in a lower isolated yield within a practical timeframe.

Q5: What are the potential negative consequences of using an excessively high catalyst concentration?

A: While it may seem that more catalyst is always better for reaction speed, an excessive concentration can be detrimental. Potential issues include:

  • Increased Side Reactions: High acid loading, especially at elevated temperatures, can promote the isomerization of the desired maleate diester to the corresponding fumarate diester, which can be difficult to separate.[12] It can also cause dehydration of the 3,5,5-trimethylhexanol.

  • Product Degradation and Color Formation: Overly acidic conditions can lead to the degradation of reactants or products, resulting in charring and the formation of colored impurities, which complicates purification.[5]

  • Purification Difficulties: A larger quantity of acid catalyst must be neutralized and removed during the workup. This often involves aqueous washes, which can lead to the formation of emulsions and potential hydrolysis of the product, ultimately reducing the isolated yield.[13]

Q6: How can I monitor the progress of the esterification reaction effectively?

A: Several methods can be employed to monitor the reaction's progress:

  • Water Collection: If using a Dean-Stark apparatus, you can monitor the reaction by the volume of water collected. The reaction is near completion when water ceases to be collected.[14]

  • Titration: Periodically taking aliquots of the reaction mixture and titrating for the remaining carboxylic acid (the monoester intermediate) can determine the acid value and thus the extent of conversion.

  • Chromatography (GC/TLC): Thin-Layer Chromatography (TLC) provides a simple, qualitative way to track the disappearance of starting materials and the appearance of the product spot. Gas Chromatography (GC) offers a quantitative analysis of the reaction mixture composition over time.[15]

  • Spectroscopy (IR/NIR): In-line spectroscopic techniques like Mid-Infrared (MIR) or Near-Infrared (NIR) spectroscopy can be used for real-time, continuous monitoring of the concentrations of reactants and products without the need for sampling.[16][17][18]

Section 2: Troubleshooting Guide

Problem Possible Causes Recommended Solutions & Scientific Rationale
1. Reaction is extremely slow or has stalled. A. Insufficient Catalyst Concentration: The concentration of the catalyst is too low to effectively protonate the carbonyl group, resulting in a very high activation energy barrier.[10] B. Catalyst Deactivation: Impurities in the reactants or solvent (especially water or basic compounds) may have neutralized the acid catalyst. C. Inefficient Water Removal: Water is a product of the reaction. If it is not removed, the reaction will reach equilibrium at a low conversion rate as the reverse reaction (hydrolysis) becomes significant.[19]A. Incrementally increase the catalyst concentration (e.g., in 0.25 wt% steps). A higher catalyst loading increases the rate at which the reactive protonated intermediate is formed.[10] B. Ensure all reagents and glassware are anhydrous. Use high-purity maleic anhydride and 3,5,5-trimethylhexanol. If necessary, distill the alcohol before use.[20] C. Check the efficiency of your water removal system (e.g., Dean-Stark trap). Ensure the solvent forms an effective azeotrope with water (e.g., toluene) and that the reflux rate is adequate to carry water vapor out of the reaction flask.[14]
2. Low final yield despite complete consumption of starting material. A. Product Loss During Workup: The product may be lost due to emulsion formation during aqueous washes or hydrolysis during catalyst neutralization.[13] B. Mechanical Losses: Product adhering to glassware or lost during transfer and filtration steps. C. Product Volatility: If purification is done via high-temperature vacuum distillation, some product may be lost if the vacuum is too strong or the temperature too high.A. During neutralization, use a saturated sodium bicarbonate solution and add it slowly at a reduced temperature to control CO₂ evolution. To break emulsions, add a small amount of brine (saturated NaCl solution). Minimize the contact time between the organic product layer and aqueous phases. B. Ensure efficient transfer and rinsing of all glassware with the extraction solvent to recover all product. C. Optimize distillation conditions. Use a fractionating column for better separation and perform the distillation at the lowest possible temperature and pressure that allows for efficient separation.
3. Final product is dark-colored or contains significant impurities. A. Excessively High Catalyst Concentration: Too much acid can promote side reactions and decomposition of the organic molecules, leading to charring.[5][10] B. Reaction Temperature is Too High: High temperatures can also cause thermal degradation of the starting materials or the final ester product. C. Presence of Oxygen: Oxidation of the alcohol or anhydride at high temperatures can lead to colored impurities.A. Reduce the catalyst concentration to the optimal level determined through small-scale experiments (typically below 2.0 wt%). B. Lower the reaction temperature. While this will slow the reaction, it will also suppress the rate of degradation reactions. Finding the right balance between reaction rate and purity is key. C. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Purging the reaction setup with an inert gas before heating is good practice.[10]
4. Significant formation of Bis(3,5,5-trimethylhexyl) fumarate is observed. A. Isomerization at High Temperature: The maleate (cis-isomer) can isomerize to the more thermodynamically stable fumarate (trans-isomer). This process is often catalyzed by acid and accelerated by high temperatures.[12]A. The most effective solution is to lower the reaction temperature. While this may require a longer reaction time or a slight increase in catalyst concentration, it is the primary way to minimize this side reaction. Maintain the temperature at the lowest point that still allows for efficient water removal and a reasonable reaction rate.

Section 3: Experimental Protocols & Data

Protocol 1: General Synthesis of Bis(3,5,5-trimethylhexyl) maleate
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add maleic anhydride (1.0 eq), 3,5,5-trimethylhexanol (2.2 eq), and toluene (approx. 2 mL per gram of maleic anhydride). The excess alcohol helps to shift the equilibrium towards the product.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, 0.5-2.0 wt% relative to maleic anhydride).

  • Reaction: Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Bis(3,5,5-trimethylhexyl) maleate.

Protocol 2: Experimental Workflow for Optimizing PTSA Concentration

This workflow is designed to efficiently identify the optimal catalyst loading.

  • Parallel Setup: Prepare 4-5 identical small-scale reaction setups (e.g., 25 mL flasks) as described in Protocol 1.

  • Variable Catalyst Loading: Charge each flask with the same amount of maleic anhydride and 3,5,5-trimethylhexanol. To each flask, add a different concentration of PTSA (e.g., 0.25 wt%, 0.5 wt%, 1.0 wt%, 2.0 wt%, 4.0 wt%).

  • Uniform Conditions: Run all reactions simultaneously under identical heating and stirring conditions.

  • Monitoring: Monitor each reaction for the time required to collect the theoretical amount of water. You may also take small aliquots at set time intervals (e.g., every hour) for GC analysis to track product formation.

  • Analysis: After a set reaction time (e.g., 5 hours), work up each reaction identically. Analyze the yield and purity (by GC) of the product from each experiment.

  • Optimization: The optimal concentration is the one that provides the best balance of high yield, high purity, and reasonable reaction time.

Table 1: Hypothetical Data from a PTSA Optimization Study
ExperimentPTSA Conc. (wt%)Reaction Time (h)Yield (%)Purity (% Maleate)Notes
10.2586599.5Reaction was very slow and did not go to completion.
20.568899.2Good conversion and purity, reasonable time.
31.0 4 94 99.1 Optimal balance of speed, yield, and purity.
42.02.59597.5Faster reaction, but slight increase in fumarate by-product.
54.01.59294.0Very fast, but noticeable color formation and lower purity.

Section 4: Visualizations

Diagram 1: Acid-Catalyzed Esterification Mechanism

Esterification_Mechanism cluster_reaction Reaction Pathway reactant reactant catalyst catalyst intermediate intermediate product product MA Maleic Anhydride (or Monoester) Protonated Protonated Carbonyl (More Electrophilic) MA->Protonated + H+ ROH 3,5,5-Trimethylhexanol Tetrahedral Tetrahedral Intermediate ROH->Tetrahedral Nucleophilic Attack H_plus_in H+ (from PTSA) H_plus_out H+ (regenerated) Protonated->Tetrahedral Product_H2O Diester + H₂O Tetrahedral->Product_H2O - H₂O - H+

Caption: The catalytic cycle for acid-catalyzed esterification.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow problem problem decision decision cause cause solution solution start Low Final Yield q1 Was starting material consumed? start->q1 q2 Significant by-products or color observed? q1->q2 Yes c1 Incomplete Reaction q1->c1 No c2 Product Loss During Workup q2->c2 No c3 Side Reactions / Degradation q2->c3 Yes s1a Increase Catalyst Conc. Increase Reaction Time c1->s1a s1b Check Water Removal Use Anhydrous Reagents c1->s1b s2 Optimize Workup: - Use Brine - Slow Neutralization c2->s2 s3 Reduce Temperature Reduce Catalyst Conc. c3->s3

Caption: A decision tree for diagnosing the cause of low product yield.

References

  • Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. Scientific African. [Link]

  • Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. Hopax Fine Chemicals. [Link]

  • Kopch, V. P., et al. (2022). STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE. Journal of Chemical Technology and Metallurgy. [Link]

  • Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. Oxford Academic. [Link]

  • Kong, P. S., et al. (2019). Optimization and Catalyst Acidity Effect on Glycerol Esterification With Oleic Acid Over Supported Heterogeneous Catalyst. Frontiers in Chemistry. [Link]

  • Roberts, I., et al. (2002). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Blanco, M., & Serrano, D. (2000). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst. [Link]

  • Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. International Journal of Engineering and Advanced Technology (IJEAT). [Link]

  • McGill, C. A., et al. (2003). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. Analyst. [Link]

  • Effect of catalyst concentration on esterification reaction. ResearchGate. [Link]

  • The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. ResearchGate. [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate. [Link]

  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society. [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta. [Link]

  • Jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry. [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. MDPI. [Link]

  • p-Toluenesulfonic acid. Wikipedia. [Link]

  • Reaction Kinetics of the Catalytic Esterification of Citric Acid with Ethanol. ACS Publications. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid.
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Transesterification. Master Organic Chemistry. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • US4795824A - Process for the production of dialkyl maleates.
  • EP2885268B1 - PROCESS FOR THE PREPARATION OF DIALKYL SUCCINATE
  • CN87105388A - Process for preparing dialkyl maleates.
  • EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.

Sources

Optimization

Preventing thermal degradation of Bis(3,5,5-trimethylhexyl) maleate during extrusion

Topic: Preventing Thermal Degradation of Bis(3,5,5-trimethylhexyl) maleate during Hot-Melt Extrusion (HME) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help re...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Thermal Degradation of Bis(3,5,5-trimethylhexyl) maleate during Hot-Melt Extrusion (HME)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and prevent the degradation of Bis(3,5,5-trimethylhexyl) maleate—a highly effective but thermomechanically sensitive plasticizer used in pharmaceutical hot-melt extrusion.

This guide moves beyond basic operating instructions. It explores the thermochemical causality behind degradation, provides self-validating experimental protocols, and equips you with the mechanistic understanding required to maintain absolute scientific integrity during your extrusion workflows.

Mechanistic Overview: The Causality of Degradation

Bis(3,5,5-trimethylhexyl) maleate contains a reactive cis-double bond and two ester linkages. While it effectively lowers the glass transition temperature ( Tg​ ) of pharmaceutical polymers, exposing it to the high shear and thermal stress of an extruder barrel can trigger three primary degradation pathways:

  • Isomerization (cis-to-trans): The cis-maleate isomer is thermodynamically less stable than its trans-fumarate counterpart. When localized melt temperatures exceed the activation energy threshold (typically >120°C), the molecule isomerizes into a fumarate [[1]]. This alters its plasticizing efficiency and can cause phase separation in the solid dispersion.

  • Ester Hydrolysis & Cleavage: In the presence of residual moisture and heat, the ester bonds cleave, releasing 3,5,5-trimethylhexanol (isononyl alcohol) and maleic acid. The alcohol volatilizes, causing bubbles in the extrudate, while the acid lowers the microenvironmental pH, potentially degrading the Active Pharmaceutical Ingredient (API).

  • Radical Cross-Linking: High Specific Mechanical Energy (SME) generated by the extruder screws can induce homolytic cleavage, forming radicals at the double bond that lead to polymer cross-linking and sudden spikes in melt viscosity.

G A Bis(3,5,5-trimethylhexyl) maleate (Intact Excipient) B High Shear & Thermal Stress (HME Barrel) A->B C Isomerization (trans-Fumarate formation) B->C Temp > 120°C D Hydrolysis / Cleavage (Maleic Acid + Isononyl Alcohol) B->D Moisture > 0.5% E Radical Cross-linking (Viscosity Spikes) B->E High Shear/SME

Fig 1: Primary thermal degradation pathways of maleate esters during hot-melt extrusion.

Quantitative Process Parameters

To prevent degradation, you must control the thermomechanical environment. Contrary to common belief, most of the melting energy in HME comes from shear heating , not the external barrel heaters [[2]].

Below is a summary of the critical process parameters required to maintain the integrity of Bis(3,5,5-trimethylhexyl) maleate.

ParameterHigh-Risk Zone (Promotes Degradation)Optimal Zone (Prevents Degradation)Mechanistic Rationale
Melt Temperature > 120°C70°C – 110°CTemperatures above 120°C provide the activation energy for cis-to-trans isomerization and accelerate thermal degradation of maleates [[3]].
Screw Speed (RPM) > 200 RPM50 – 150 RPMHigh RPM exponentially increases shear heating, causing localized melt temperatures to spike well above the barrel setpoint.
Residence Time > 3 minutes1 – 2 minutesProlonged exposure to thermal stress exacerbates radical formation and cross-linking at the double bond.
Moisture Content > 2.0% w/w< 0.5% w/wWater acts as a nucleophile at high temperatures, driving the hydrolysis of the maleate ester bonds.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific trustworthiness, implement the following self-validating protocols when formulating with Bis(3,5,5-trimethylhexyl) maleate.

Protocol A: Thermomechanical Optimization of the HME Process

This protocol minimizes Specific Mechanical Energy (SME) to prevent shear-induced temperature spikes.

  • Pre-Drying (Critical Step): Dry the polymer matrix, API, and Bis(3,5,5-trimethylhexyl) maleate in a vacuum oven at 40°C for 12 hours. Validate that the moisture content is <0.5% w/w using Karl Fischer titration.

  • Screw Configuration: Assemble the twin-screw profile using primarily conveying elements. Limit the use of 60° and 90° kneading blocks to a single, short mixing zone. Causality: Fewer kneading blocks reduce the frictional heat generated by the polymer melt.

  • Temperature Profiling: Set a flat or reverse temperature profile across the extruder zones. Ensure no zone exceeds 110°C.

  • Feeding and Extrusion: Initiate the extruder at a low screw speed (50 RPM). Gradually increase the powder feed rate to ensure the barrel is adequately filled (high fill level). Causality: A starved barrel increases the residence time and exposes the material to higher shear stress against the barrel walls.

  • In-Line Monitoring: Monitor the die pressure and torque. A sudden, unexplained spike in torque indicates radical cross-linking and viscosity increase.

Protocol B: Chemical Stabilization & Validation

If your polymer requires processing temperatures near 120°C, chemical stabilization is mandatory.

  • Antioxidant Blending: Pre-blend 0.1% to 0.5% w/w of a radical scavenger (e.g., Butylated hydroxytoluene (BHT) or α-tocopherol) directly into the Bis(3,5,5-trimethylhexyl) maleate before adding it to the powder mixture.

  • Extrusion: Process the mixture through the HME under the optimized parameters from Protocol A.

  • Self-Validation (HPLC Analysis): Collect the cooled extrudate, dissolve it in an appropriate solvent, and analyze it via HPLC.

    • Success Criteria: The chromatogram must show a single peak for the maleate ester. The absence of a delayed fumarate peak (which elutes later due to lower polarity) and the absence of a 3,5,5-trimethylhexanol peak confirms the protocol successfully prevented degradation.

G Start Determine API/Polymer Tg & Tm Step1 Set Barrel Temp Profile (Keep < 110°C) Start->Step1 Step2 Optimize Screw Configuration (Minimize Kneading Blocks) Step1->Step2 Step3 Monitor Melt Temp & Torque Step2->Step3 Decision Degradation Detected? (Torque Spike / Fuming) Step3->Decision Fix Reduce RPM & Increase Feed Rate Decision->Fix Yes Proceed Validate via HPLC & Proceed to Pelletization Decision->Proceed No Fix->Step3

Fig 2: Step-by-step workflow for optimizing HME parameters to prevent excipient degradation.

Frequently Asked Questions (FAQs)

Q: Why is my extrudate turning yellow and emitting a distinct odor at the die? A: This is a classic symptom of ester hydrolysis and volatilization. At elevated temperatures, moisture acts as a nucleophile, cleaving Bis(3,5,5-trimethylhexyl) maleate into maleic acid and 3,5,5-trimethylhexanol (isononyl alcohol). The alcohol vaporizes rapidly at HME temperatures, causing the odor and bubbling, while the acid can cause localized charring or API degradation (yellowing). You must rigorously desiccate your raw materials prior to extrusion.

Q: I set my barrel temperature to 100°C, which is well below the degradation threshold, but I am still seeing isomerization to fumarate. Why? A: You are likely experiencing severe shear heating. The barrel temperature sensors only measure the metal wall, not the polymer melt. Because shear heating contributes significantly to the total energy input, high screw speeds can cause the actual melt temperature to be 20°C to 30°C higher than your setpoint [[4]]. Install an IR melt temperature sensor at the die to monitor the true thermal stress.

Q: Can the API itself accelerate the degradation of the maleate plasticizer? A: Yes. If your API contains primary or secondary amines, it can undergo a Michael addition with the reactive double bond of the maleate. Furthermore, certain amine-containing APIs can act as organocatalysts, drastically lowering the activation energy required for the cis-to-trans isomerization, causing it to occur at much lower temperatures.

Q: Can I use supercritical CO₂ to lower the extrusion temperature? A: Yes. Injecting supercritical CO₂ into the extruder barrel acts as a temporary, volatile plasticizer. It dramatically lowers the melt viscosity and Tg​ of the polymer matrix, allowing you to extrude at temperatures well below the thermal degradation threshold of the maleate ester. The CO₂ then safely flashes off at the die, leaving no residues.

References

  • Kapourani, A., et al. "Hot-Melt Extrusion of the Thermo-Sensitive Peptidomimetic Drug Enalapril Maleate." MDPI: Pharmaceutics, 2022.[Link]

  • Repka, M.A., et al. "Pharmaceutical Applications of Hot-Melt Extrusion: Part I." Taylor & Francis: Drug Development and Industrial Pharmacy, 2008.[Link]

  • Wesholowski, J., et al. "Predicting Residence Time and Melt Temperature in Pharmaceutical Hot Melt Extrusion." ResearchGate: Pharmaceutics, 2020.[Link]

  • Zhang, Y., et al. "Cysteine-catalyzed maleate isomerization via aqueous thiyl radical processes." Green Chemistry (RSC Publishing), 2020.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in Bis(3,5,5-trimethylhexyl) maleate free-radical copolymerization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the free-radical copolymerization of Bis(3,5,5-trimethylhexyl) maleate. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the free-radical copolymerization of Bis(3,5,5-trimethylhexyl) maleate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the unique challenges presented by the significant steric hindrance of the 3,5,5-trimethylhexyl ester groups. Our goal is to equip you with the knowledge to overcome experimental hurdles and achieve successful polymerization outcomes.

Introduction: The Challenge of Steric Hindrance

Bis(3,5,5-trimethylhexyl) maleate is a 1,2-disubstituted vinyl monomer characterized by bulky alkyl ester groups. These groups present a significant steric barrier around the polymerizable double bond, leading to distinct reactivity behavior compared to less hindered monomers. A primary consequence of this steric hindrance is a very low tendency for the homopolymerization of dialkyl maleates.[1] However, they can be effectively copolymerized with electron-rich comonomers.

This guide will provide strategies to mitigate the effects of steric hindrance, enabling you to control your copolymerization reactions and achieve the desired polymer properties.

Troubleshooting Guide

This section addresses common problems encountered during the free-radical copolymerization of Bis(3,5,5-trimethylhexyl) maleate, providing potential causes and actionable solutions.

Q1: Why am I observing very low to no monomer conversion?

Possible Causes:

  • Homopolymerization Attempt: Due to severe steric and electronic factors, Bis(3,5,5-trimethylhexyl) maleate has a near-zero ability to homopolymerize under typical free-radical conditions.

  • Inappropriate Comonomer Choice: The reactivity of the maleate is highly dependent on the chosen comonomer.

  • Low Initiator Concentration or Efficiency: Insufficient radical flux will fail to overcome the activation energy barrier for the propagation of the sterically hindered monomer.

  • Presence of Inhibitors: Residual inhibitors from monomer synthesis or storage can scavenge free radicals, preventing polymerization.

Solutions:

  • Comonomer Selection: Copolymerize with an electron-rich comonomer that exhibits favorable reactivity ratios with dialkyl maleates. Vinyl acetate is a well-documented, suitable partner for dialkyl maleates.[2] Styrene can also be used.[1][3]

  • Initiator Optimization: Increase the initiator concentration to generate a higher concentration of primary radicals.[4] Consider using an initiator with a higher decomposition rate at the chosen reaction temperature.

  • Monomer Purification: Ensure the Bis(3,5,5-trimethylhexyl) maleate and the comonomer are free from inhibitors. Purification can be achieved by passing the monomers through a column of activated basic alumina or by distillation under reduced pressure.

Q2: The polymerization rate is extremely slow, even with a comonomer. How can I increase the reaction speed?

Possible Causes:

  • Low Reaction Temperature: Insufficient thermal energy can lead to a slow rate of initiator decomposition and sluggish propagation.

  • Suboptimal Solvent Choice: The solvent can influence the reactivity of the propagating species.

  • Steric Hindrance from the Growing Polymer Chain: As the polymer chain grows, the bulky side groups can further shield the active radical center, slowing down propagation.

Solutions:

  • Increase Reaction Temperature: Raising the temperature will increase the rate of initiator decomposition, leading to a higher concentration of radicals and a faster polymerization rate. The activation energy for the copolymerization of vinyl acetate and dibutyl maleate was found to be 41.2 kJ/mol, indicating a significant temperature dependence.

  • Solvent Selection: While the influence of solvent on the free-radical copolymerization of non-polar monomers can sometimes be minor, for sterically hindered systems, the choice of solvent can be more critical. A solvent that promotes good solubility of the growing polymer chains can help to minimize chain coiling and improve the accessibility of the radical end. Consider solvents like chloroform, which can also act as a chain transfer agent to control molecular weight.[2]

  • Optimize Initiator Concentration: A higher initiator concentration will lead to a higher rate of polymerization. However, be aware that this may also lead to a decrease in the average molecular weight of the resulting copolymer.[4]

Q3: The resulting copolymer has a very low molecular weight. How can I increase it?

Possible Causes:

  • High Initiator Concentration: An excess of primary radicals leads to the formation of a larger number of shorter polymer chains.

  • Chain Transfer Reactions: Chain transfer to monomer, solvent, or initiator can terminate the growing polymer chain prematurely. Chloroform, for instance, is a known chain transfer agent.[2]

  • High Reaction Temperature: While increasing the temperature can increase the rate, it can also increase the rate of chain transfer and termination reactions, leading to lower molecular weights.

Solutions:

  • Reduce Initiator Concentration: Lowering the initiator concentration will result in fewer growing chains being initiated, allowing each chain to achieve a higher degree of polymerization before termination.[4]

  • Select a Solvent with a Low Chain Transfer Constant: If high molecular weight is a primary goal, choose a solvent with a low propensity for chain transfer. Toluene or benzene are common choices in free-radical polymerization.

  • Lower the Reaction Temperature: A lower temperature will reduce the rate of chain transfer reactions relative to propagation, favoring the formation of higher molecular weight polymers. This will, however, also decrease the overall reaction rate.

Frequently Asked Questions (FAQs)

Q: What is a suitable initiator for this copolymerization?

A: Azo initiators such as 2,2'-Azobis(2-methylpropionitrile) (AIBN) or peroxide initiators like Benzoyl Peroxide (BPO) are commonly used for free-radical polymerization in the temperature range of 60-80°C.[2][5] The choice of initiator will depend on the desired reaction temperature and the solvent used.

Q: How do the bulky 3,5,5-trimethylhexyl groups affect the copolymer structure?

A: The bulky side groups are likely to influence the microstructure and physical properties of the resulting copolymer. They can restrict the rotation of the polymer backbone, potentially leading to a higher glass transition temperature (Tg) compared to copolymers with smaller alkyl groups. The bulky groups also increase the free volume of the polymer, which can affect properties like solubility and permeability.

Q: Can I determine the reactivity ratios for the copolymerization of Bis(3,5,5-trimethylhexyl) maleate with my chosen comonomer?

A: Yes, determining the reactivity ratios is crucial for understanding and controlling the copolymer composition. This can be done experimentally by running a series of copolymerizations at different initial monomer feed ratios and measuring the resulting copolymer composition at low conversion (typically <10%).[5] Various methods, such as the Fineman-Ross or Kelen-Tüdös methods, can then be used to calculate the reactivity ratios from this data.[5]

Q: What are the typical reaction conditions for the copolymerization of a dialkyl maleate?

A: Based on studies with similar systems like dibutyl maleate and vinyl acetate, typical conditions involve:

  • Temperature: 50-70°C[2]

  • Initiator: AIBN or BPO[2][5]

  • Solvent: Chloroform, benzene, or toluene[2]

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.[5]

Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature 50 - 80 °CTo ensure an adequate rate of initiator decomposition and propagation.
Initiator Concentration 0.1 - 1.0 mol% (relative to total monomers)To balance reaction rate and desired molecular weight.[4]
Comonomer Vinyl Acetate, StyreneElectron-rich monomers that readily copolymerize with maleates.[1]
Solvent Toluene, Benzene, ChloroformToluene and benzene have low chain transfer constants. Chloroform can be used to control molecular weight.[2]

Experimental Protocols

General Protocol for Free-Radical Copolymerization of Bis(3,5,5-trimethylhexyl) maleate and Vinyl Acetate
  • Monomer and Solvent Preparation:

    • Purify Bis(3,5,5-trimethylhexyl) maleate and vinyl acetate by passing them through a column of activated basic alumina to remove any inhibitors.

    • Dry the chosen solvent (e.g., toluene) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amounts of Bis(3,5,5-trimethylhexyl) maleate, vinyl acetate, and the chosen initiator (e.g., AIBN).

    • Add the anhydrous solvent to the flask.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir the mixture.

    • Allow the polymerization to proceed for the desired time.

  • Isolation of the Copolymer:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) while stirring vigorously.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator residues.

    • Dry the copolymer under vacuum to a constant weight.

  • Characterization:

    • Characterize the resulting copolymer using techniques such as ¹H NMR for composition analysis and Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution determination.

Visualizations

Steric_Hindrance cluster_monomer Bis(3,5,5-trimethylhexyl) maleate cluster_consequence Consequences Monomer C=C Double Bond BulkyGroup1 3,5,5-trimethylhexyl ester group Monomer->BulkyGroup1 Steric Shielding BulkyGroup2 3,5,5-trimethylhexyl ester group Monomer->BulkyGroup2 Steric Shielding LowReactivity Low Homopolymerization Reactivity Monomer->LowReactivity SlowPropagation Slow Propagation Rate in Copolymerization Monomer->SlowPropagation

Caption: Steric hindrance in Bis(3,5,5-trimethylhexyl) maleate.

Troubleshooting_Flowchart Start Low Conversion or Slow Reaction Rate CheckComonomer Is an electron-rich comonomer being used? Start->CheckComonomer CheckInitiator Is initiator concentration and temperature optimal? CheckComonomer->CheckInitiator Yes Solution1 Use comonomer like vinyl acetate or styrene. CheckComonomer->Solution1 No CheckPurity Are monomers free of inhibitors? CheckInitiator->CheckPurity Yes Solution2 Increase initiator concentration or reaction temperature. CheckInitiator->Solution2 No Solution3 Purify monomers before use. CheckPurity->Solution3 No End Successful Copolymerization CheckPurity->End Yes Solution1->CheckInitiator Solution2->CheckPurity Solution3->End

Caption: Troubleshooting workflow for copolymerization issues.

References

  • Ahmadi, E., Rahdar, S. S., & Abdollahi, M. (2014). Free Radical Copolymerization of Vinyl Acetate and Dibutyl Maleate and Its Kinetics Study via 1H-NMR. SID.
  • Abdollahi, M., Ahmadi, E., & Rahdar, S. S. (2014). A comprehensive study on kinetics of free-radical solution copolymerization of vinyl acetate and dibutyl maleate in chloroform.
  • Request PDF. (2025).
  • Macromolecules. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization.
  • Radical copolymerization reactivity of maleate-terminated poly(ethylene glycol) with vinylbenzyl-terminated polystyrene macromonomer. (1999). ScienceDirect.
  • Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. (n.d.).
  • Free Radical Copolymerization Reactivity Ratios. (n.d.).
  • Complex-radical alternating copolymeriz
  • Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization: Isotropic Polymerization and Topochemical Polymerization. (n.d.).
  • Troubleshooting low conversion rates in polymerization with tetrahydromethyl-1,3-isobenzofurandione. (n.d.). Benchchem.
  • The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)
  • The free radical polymerization of maleic anhydride. (n.d.).
  • Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers
  • Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. (2021).
  • In search of a viable route to high-melting olefinic block copolymers. (2025).
  • Influence of RAFT Agent on the Mechanism of Copolymerization of Polypropylene Glycol Malein
  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZ
  • Reactivity Ratios for Organotin Copolymer Systems. (2010). PMC - NIH.
  • Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjug
  • Harnessing ene-type and stereochemistry to control reaction kinetics and network architecture in thiol–ene photopolymerizations using maleate and fumarate-derived monomers. (2025). RSC Publishing.
  • A systematic approach to solvent selection based on cohesive energy densities in a molecular bulk heterojunction system (Journal Article). (2011). ETDEWEB - OSTI.
  • Solvent Selection Guide. (n.d.). Korea Polymer Testing & Research Institute, Ltd.
  • Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjug
  • Free radical copolymerization of styrene and maleic anhydride : kinetic studies at low and intermediate conversion. (1994). TUE Research portal.
  • Optimization of initiator contents in room temperature polymerization of methyl methacryl
  • The effect of polymer end-group on the formation of styrene – maleic acid lipid particles (SMALPs). (n.d.).
  • Rate Constants in Free Radical Polymerizations. II. Vinyl Acetate. (n.d.).
  • Investigation of free-radical copolymerization propagation kinetics of vinyl acetate and methyl methacryl
  • Controlled free radical polymerization of vinyl acetate with cobalt acetoaceton
  • Supporting inform
  • Random copolymerization strategy for non-halogenated solvent-processed all-polymer solar cells with a high efficiency of over 17%. (n.d.). Energy & Environmental Science (RSC Publishing).
  • Bis(3,5,5-trimethylhexyl) phthalate | C26H42O4 | CID 34277. (n.d.). PubChem.

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Optimization

Technical Support Center: Maximizing the Shelf Life of Bis(3,5,5-trimethylhexyl) maleate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to maximize the shelf life of Bis(3,5,5-trimethylhexyl) maleate. By underst...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to maximize the shelf life of Bis(3,5,5-trimethylhexyl) maleate. By understanding the chemical nature of this compound and the factors that influence its stability, you can ensure the integrity of your experiments and formulations.

Introduction: The Chemical Nature of Bis(3,5,5-trimethylhexyl) maleate

Bis(3,5,5-trimethylhexyl) maleate is a diester of maleic acid and 3,5,5-trimethylhexanol. Its stability is primarily influenced by its ester linkages and the double bond in the maleate group. Like many plasticizers and maleate esters, it is susceptible to degradation through several pathways, including hydrolysis and isomerization, which can be accelerated by improper storage conditions. This guide will provide you with the necessary information to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Bis(3,5,5-trimethylhexyl) maleate?

To maximize its shelf life, Bis(3,5,5-trimethylhexyl) maleate should be stored in a cool, dry, and dark place with adequate ventilation.[1][2][3] The container should be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][3][4][5]

Q2: What is the optimal temperature range for storing Bis(3,5,5-trimethylhexyl) maleate?

The recommended storage temperature for plasticizers is generally between 15°C and 25°C.[6] It is crucial to avoid high temperatures, as the rate of chemical degradation can double with every 10°C increase in temperature.[6]

Q3: How does moisture affect the stability of Bis(3,5,5-trimethylhexyl) maleate?

Moisture can lead to the hydrolysis of the ester bonds in Bis(3,5,5-trimethylhexyl) maleate, resulting in the formation of maleic acid and 3,5,5-trimethylhexanol.[7] This degradation can alter the physical and chemical properties of the substance, impacting its performance in your applications.

Q4: Is Bis(3,5,5-trimethylhexyl) maleate sensitive to light?

Q5: What type of container is best for storing Bis(3,5,5-trimethylhexyl) maleate?

For bulk storage, steel is a recommended material for containers.[8][9] For smaller quantities in a laboratory setting, chemically resistant glass or compatible plastic containers are suitable. Always ensure the container is tightly sealed.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Change in physical appearance (e.g., color change, precipitation) Chemical degradation- Verify Storage Conditions: Ensure the product has been stored according to the recommended guidelines (cool, dry, dark, and sealed). - Check for Contamination: Investigate potential sources of contamination, including moisture ingress. - Consider Isomerization: At elevated temperatures, maleate esters can isomerize to fumarate esters, which may alter physical properties.[10]
Inconsistent experimental results Degradation of the starting material- Perform Quality Control: Analyze the purity of the Bis(3,5,5-trimethylhexyl) maleate using techniques like HPLC or GC to check for degradation products. - Use a Fresh Sample: If degradation is suspected, use a new, unopened container of the material for your experiments.
Material has solidified or become highly viscous in cold weather Low-temperature effects- Gradual Warming: Allow the container to warm to room temperature slowly over 24-48 hours.[6] Avoid direct, high-heat sources. - Gentle Mixing: Once liquefied, gently mix the contents to ensure homogeneity.

Key Degradation Pathways

The two primary degradation pathways for Bis(3,5,5-trimethylhexyl) maleate are hydrolysis and thermal isomerization. Understanding these pathways is crucial for preventing degradation.

cluster_hydrolysis Hydrolysis Pathway cluster_isomerization Thermal Isomerization Pathway BTM Bis(3,5,5-trimethylhexyl) maleate MA Maleic Acid BTM->MA + H₂O TMH 3,5,5-Trimethylhexanol BTM->TMH + H₂O BTF Bis(3,5,5-trimethylhexyl) fumarate BTM->BTF Heat

Caption: Primary degradation pathways for Bis(3,5,5-trimethylhexyl) maleate.

Experimental Protocols

Protocol 1: Small-Scale Storage and Handling
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Place the container in a designated cool, dry, and dark storage area, away from heat sources and incompatible materials.[1][2][3]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Dispensing: When dispensing the material, do so in a well-ventilated area.[1][4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]

  • Sealing: After dispensing, securely seal the container immediately to minimize exposure to air and moisture.[1][3][4][5]

Protocol 2: Quality Control Check for Degradation

This protocol outlines a general approach for assessing the purity of Bis(3,5,5-trimethylhexyl) maleate using High-Performance Liquid Chromatography (HPLC).

  • Standard Preparation: Prepare a standard solution of a known concentration from a new, unopened container of Bis(3,5,5-trimethylhexyl) maleate.

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • HPLC Analysis:

    • A reverse-phase HPLC method is generally suitable for this type of compound.[13]

    • Column: A C18 column is a common choice.

    • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[13] The exact ratio may need to be optimized.

    • Detection: UV detection is often appropriate.

  • Data Analysis:

    • Compare the chromatogram of the test sample to that of the standard.

    • The appearance of new peaks or a decrease in the area of the main peak in the test sample may indicate degradation.

Summary of Storage Recommendations

Parameter Recommendation Rationale
Temperature 15°C - 25°C[6]Minimizes the rate of thermal degradation and isomerization.[6][10]
Light Store in the dark or in an opaque container.Prevents potential photodegradation.
Atmosphere Keep container tightly sealed.[1][3][4][5] Consider an inert gas blanket for long-term storage.Prevents hydrolysis from atmospheric moisture and oxidation.[7]
Container Material Chemically resistant glass or steel.[8][9]Ensures compatibility and prevents leaching or reaction with the container.

Conclusion

By adhering to these storage and handling guidelines, researchers can significantly extend the shelf life of Bis(3,5,5-trimethylhexyl) maleate, ensuring the reliability and reproducibility of their experimental results. Proactive management of storage conditions is a critical component of laboratory best practices.

References

  • BASTONE. (2026, February 12). Plasticizer Storage and Handling Best Practices.
  • Eastman. Eastman plasticizers handling guidelines.
  • Toxic Docs. THE BULK TANK STORAGE OF PLASTICIZERS.
  • Eastman. Eastman plasticizers - Bulk storage guidelines.
  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Bis(2-ethylhexyl)
  • TCI Chemicals. (2025, November 28).
  • Hanwha Solutions Co, Ltd. (2020, January 20).
  • Navigating the World of PVC plasticizer: Tips and Precautions. (2025, June 14).
  • Sigma-Aldrich. (2025, November 6).
  • TCI EUROPE N.V. (2018, October 3).
  • Tokyo Chemical Industry. (2025, November 11).
  • Thermo Fisher Scientific. (2010, May 24).
  • Santa Cruz Biotechnology. Phthalic Acid Bis(3,5,5-Tri-Methylhexyl)
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). Maleic acid esters (short chain)
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Maleic acid esters (medium to long Chain)
  • Kinetic investigations on esterific
  • Benchchem.
  • ACS Publications. (2024, August 5). Design and Continuous (Re)Processing of Thermally Resilient Poly(Styrene-co-Maleic Maleate)
  • Photochemical degradation of bisphenols in aqueous solution: Degradation kinetics and identification of transform
  • National Institutes of Health (NIH). BIS(3,5,5-TRIMETHYLHEXYL)
  • PubChem. Bis(3,5,5-trimethylhexyl)
  • NextSDS. BIS(3,5,5-TRIMETHYLHEXYL)
  • Benchchem.
  • SIELC Technologies. (2018, February 16). Bis(3,5,5-trimethylhexyl)

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Reference Data & Comparative Studies

Validation

The Transition from Phthalates: A Technical Evaluation of Bis(3,5,5-trimethylhexyl) Maleate (TMHM)

The medical device and pharmaceutical packaging industries are undergoing a massive shift away from traditional ortho-phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), due...

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Author: BenchChem Technical Support Team. Date: April 2026

The medical device and pharmaceutical packaging industries are undergoing a massive shift away from traditional ortho-phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), due to their classification as Substances of Very High Concern (SVHC). As a Senior Application Scientist specializing in polymer additives, I frequently evaluate non-phthalate alternatives to ensure they meet the rigorous mechanical demands of poly(vinyl chloride) (PVC) without compromising biocompatibility.

Bis(3,5,5-trimethylhexyl) maleate (TMHM,1) has emerged as a compelling candidate[1]. By leveraging highly branched 3,5,5-trimethylhexyl (isononyl) chains, TMHM acts as a direct structural analog to DINP. However, replacing the aromatic phthalate ring with an unsaturated maleate (cis-butenedioate) core fundamentally alters its toxicological and environmental profile. This guide provides an objective, data-driven comparison of TMHM against traditional phthalates, focusing on plasticizing mechanics, toxicity, and validated experimental evaluation.

Mechanistic Overview: The Causality of Plasticization and Persistence

To understand why TMHM performs similarly to DINP but differs in safety, we must examine the molecular geometry. Plasticizers function by interposing themselves between polymer chains, increasing free volume and lowering the glass transition temperature (Tg). The bulky, branched 3,5,5-trimethylhexyl groups of TMHM are highly efficient at disrupting PVC dipole-dipole interactions, yielding a2[2].

However, the central core dictates both environmental fate and biological interaction. The maleate core contains a carbon-carbon double bond in the cis configuration. Much like the ortho arrangement of ester groups on a phthalate ring, this cis geometry forces the two bulky branched chains to project from the same side of the molecule.

  • Biodegradation: The spatial crowding (steric hindrance) around the ester linkages prevents microbial esterases from easily hydrolyzing the bonds. Consequently, TMHM shares the 3, unlike its trans (fumarate) or saturated (succinate) counterparts[3].

  • Biocompatibility: While TMHM avoids the severe4[4] and classic anti-androgenic endocrine disruption characteristic of DEHP metabolites (e.g., MEHP), recent in vitro screenings indicate that maleate derivatives still exhibit some5 compared to entirely benign alternatives like succinates[5].

Mechanism DEHP Ortho-Phthalates (e.g., DEHP) CisGeom cis-Ester Geometry (Steric Hindrance) DEHP->CisGeom ortho-ring Leach Polymer Migration & Leaching DEHP->Leach High Migration TMHM Bis(3,5,5-trimethylhexyl) maleate (TMHM) TMHM->CisGeom cis-double bond TMHM->Leach Low Migration BioDeg Poor Microbial Biodegradation CisGeom->BioDeg Esterase Blocking NLRP3 NLRP3 Inflammasome Activation Leach->NLRP3 MEHP Metabolite SSC SSC Toxicity (In Vitro) Leach->SSC Maleate Derivatives

Fig 1: Mechanistic pathways comparing phthalate and maleate plasticizers.

Comparative Performance Data

The following table synthesizes experimental data comparing TMHM with standard phthalates in a standard 40 phr (parts per hundred resin) flexible PVC formulation.

PropertyBis(3,5,5-trimethylhexyl) maleate (TMHM)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Plasticizing Efficiency ~0.95 - 1.05 (High)1.0 (Industry Standard)0.90 - 0.95 (Moderate)
Migration Resistance High (Bulky branched chains)Low to ModerateModerate
Biodegradability Low (cis-isomer steric hindrance)Low (ortho-ring hindrance)Low
Endocrine Disruption Low (Non-phthalate)High (SVHC, Anti-androgenic)Moderate
In Vitro SSC Toxicity Moderate (Maleate derivatives)High (MEHP metabolite)Moderate to High

Self-Validating Experimental Protocols

When evaluating a new plasticizer for medical or pharmaceutical applications, empirical validation of both mechanical integration and chemical stability is non-negotiable. Below are the self-validating workflows I utilize to assess TMHM against phthalate standards.

Protocol Step1 Matrix Prep (PVC + 40 phr) Val1 Validation: DSC Single Tg Step1->Val1 Step2 Leaching Assay (50% EtOH, 37°C) Val1->Step2 Val2 Validation: Isotope Spike Recovery Step2->Val2 Step3 GC-MS Quantification Val2->Step3

Fig 2: Self-validating experimental workflow for plasticizer compounding and migration analysis.

Protocol 1: Rheological Assessment of Plasticizing Efficiency

Objective: Quantify the reduction in Tg and evaluate the storage (G') and loss (G'') moduli.

  • Matrix Preparation: Mill PVC resin with 40 phr of the target plasticizer (TMHM or DEHP) and a standard thermal stabilizer (e.g., Ca/Zn) at 150°C for 10 minutes.

  • Validation Check (Phase Homogeneity): Before rheological testing, perform Differential Scanning Calorimetry (DSC) on a 10 mg sample. Self-Validation: A single, sharp Tg shift confirms complete plasticizer solvation. Two distinct Tg peaks indicate phase separation, invalidating the batch.

  • Dynamic Mechanical Analysis (DMA): Subject the validated plaque to temperature sweeps (-50°C to 100°C) at 1 Hz. Calculate the plasticizing efficiency by comparing the Tg (tan δ peak) of the TMHM blend to the DEHP standard (efficiency = 1.0).

Protocol 2: Extractables and Leachables (E&L) Migration Assay

Objective: Measure the migration rate of plasticizers into simulated physiological or pharmaceutical solvents.

  • Extraction Setup: Submerge 10 mm diameter PVC disks in 6 (a standard aggressive simulant for lipophilic drugs) at 37°C for 72 hours[6].

  • Validation Check (Recovery Spiking): Prior to solvent extraction, spike the 50% ethanol aliquot with a known concentration of an isotopically labeled internal standard (e.g., DEHP-d4). Self-Validation: Achieving an internal standard recovery rate of 95-105% during GC-MS validates that no analyte was lost during sample preparation, ensuring the absolute quantification of TMHM is accurate.

  • GC-MS Quantification: Analyze the extract using Gas Chromatography-Mass Spectrometry. TMHM typically demonstrates a lower migration rate than DEHP due to the higher molecular weight and branching of the 3,5,5-trimethylhexyl chains locking into the PVC matrix.

Conclusion

Bis(3,5,5-trimethylhexyl) maleate represents a mechanically robust, non-phthalate bridge for flexible polymer formulations. Its cis-ester geometry grants it the high plasticizing efficiency of traditional ortho-phthalates while circumventing primary regulatory bans. However, drug development professionals must weigh its excellent humidity resistance and low migration against its slow environmental biodegradation and residual in vitro germline toxicity. For next-generation medical devices, TMHM is a viable step forward, though saturated aliphatic esters (succinates) may ultimately offer the definitive "green" solution.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of Maleate, Fumarate, and Succinate Diesters as Plasticizers." BenchChem.
  • eScholarship@McGill. "Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers." McGill University.
  • PLOS One. "Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP..." PLOS.
  • PMC. "Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells.
  • MDPI. "How Green is Your Plasticizer?" MDPI.
  • Alfa Chemistry. "CAS 60099-09-4 Benzyl formimidate hydrochloride / Bis-(3,5,5-trimethylhexyl)

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Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Bis(3,5,5-trimethylhexyl) Maleate

Introduction: Characterizing a Novel Diester in the Absence of Direct Reference Data Bis(3,5,5-trimethylhexyl) maleate is a diester of significant interest in polymer and materials science, valued for its unique branched...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Diester in the Absence of Direct Reference Data

Bis(3,5,5-trimethylhexyl) maleate is a diester of significant interest in polymer and materials science, valued for its unique branched alkyl chains which impart specific physical properties such as plasticity and viscosity. For researchers in drug development and material formulation, precise structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization.

However, a significant challenge arises from the lack of publicly available, verified ¹H and ¹³C NMR reference spectra for Bis(3,5,5-trimethylhexyl) maleate. This guide addresses this data gap by providing a comprehensive, predicted NMR profile based on foundational NMR principles and data from structurally analogous compounds. We will compare this predicted profile with experimental data from a closely related alternative, Bis(2-ethylhexyl) maleate, to provide a robust analytical framework. This approach not only facilitates the identification of the target molecule but also deepens the understanding of structure-spectrum correlations in complex esters.

Part 1: Predicted NMR Reference Profile for Bis(3,5,5-trimethylhexyl) Maleate

The prediction of an NMR spectrum relies on the principle that the chemical environment of a nucleus dictates its resonance frequency. By dissecting the molecule into its constituent functional groups—the maleate core and the two identical 3,5,5-trimethylhexyl side chains—we can estimate the chemical shifts (δ) for each unique proton and carbon nucleus.

Molecular Structure and Atom Labeling

To systematically assign the predicted NMR signals, we first label the unique carbon and proton positions in the Bis(3,5,5-trimethylhexyl) maleate structure.

Caption: Structure of Bis(3,5,5-trimethylhexyl) maleate with atom labeling.

¹H NMR Spectrum: Predicted Data

The proton NMR spectrum is predicted based on characteristic chemical shift regions for protons in different electronic environments.[1][2][3] The symmetry of the molecule means that the two 3,5,5-trimethylhexyl chains are chemically equivalent, simplifying the spectrum.

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Hα, Hβ 6.2 - 6.3Singlet (s)2HVinylic protons of the maleate moiety. Due to the cis configuration and molecular symmetry, they are equivalent and appear as a single peak.[4]
H1' 4.1 - 4.2Triplet (t)4HMethylene protons adjacent to the ester oxygen (O-CH₂ -). Deshielded by the electronegative oxygen. Coupled to H2'.
H2' 1.6 - 1.7Multiplet (m)4HMethylene protons (-CH₂-CH₂ -CH-).
H3' 1.4 - 1.5Multiplet (m)2HMethine proton (-CH (CH₃)-).
H4' 1.1 - 1.2Multiplet (m)4HMethylene protons (-CH-CH₂ -C(CH₃)₃).
H7' 0.9 - 1.0Doublet (d)6HMethyl protons attached to the C3' methine (-CH(C H₃)-). Coupled to H3'.
H6', H8', H9' 0.8 - 0.9Singlet (s)18HProtons of the three equivalent methyl groups of the tert-butyl moiety (-C(C H₃)₃). Appear as a strong singlet.
¹³C NMR Spectrum: Predicted Data

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment. Chemical shifts are predicted based on established ranges for carbons in esters, alkenes, and branched alkanes.[5][6]

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O 165 - 167Carbonyl carbon of the ester group.[6]
Cα, Cβ 128 - 130Vinylic carbons of the maleate double bond.
C1' 65 - 67Methylene carbon attached to the ester oxygen (-C H₂-O-). Deshielded by oxygen.
C5' 50 - 52Quaternary carbon of the tert-butyl group (-C (CH₃)₃).
C2' 38 - 40Methylene carbon at the C2' position.
C4' 35 - 37Methylene carbon at the C4' position.
C3' 30 - 32Methine carbon at the C3' position.
C6', C8', C9' 29 - 31Methyl carbons of the tert-butyl group.
C7' 20 - 22Methyl carbon attached to the C3' methine.

Part 2: Comparative Analysis with Bis(2-ethylhexyl) Maleate

To validate our predictions and provide a practical reference, we compare the predicted data with experimental NMR data for Bis(2-ethylhexyl) maleate (also known as Dioctyl Maleate, DOM).[7] This molecule shares the same maleate core but differs in the branching pattern of its C8 alkyl chains.

Experimental NMR Data for Bis(2-ethylhexyl) maleate [8][9]

NucleusAssigned Proton / CarbonExperimental Chemical Shift (δ, ppm)
¹H NMR Vinylic (=CH)~6.25
Methylene (O-CH₂)~4.15
Methine (CH)~1.65
Methylene (CH₂ chain)~1.3-1.5
Methyl (CH₃)~0.9
¹³C NMR Carbonyl (C=O)~165.5
Vinylic (=CH)~129.5
Methylene (O-CH₂)~67.5
Methine (CH)~39.0
Methylene (CH₂)~30.5, 29.0, 23.8, 23.0
Methyl (CH₃)~14.1, 11.0
Comparative Insights
  • Maleate Core Signals: The chemical shifts for the vinylic protons (Hα, Hβ) at ~6.2-6.3 ppm and the corresponding carbons (Cα, Cβ) at ~129-130 ppm are highly conserved between both molecules. This region is a reliable indicator for the maleate functional group.

  • Ester-Adjacent Methylene (H1'/C1'): The O-CH₂ - protons and the corresponding carbon are found in very similar positions (~4.1-4.2 ppm for ¹H, ~65-67 ppm for ¹³C). This signal is characteristic of the ester linkage to a primary alcohol.

  • Alkyl Chain Fingerprint Region: The key differences lie in the 0.8-1.7 ppm range in the ¹H spectrum and the 10-55 ppm range in the ¹³C spectrum.

    • Branching: In Bis(3,5,5-trimethylhexyl) maleate, the presence of a tert-butyl group will result in a very strong, sharp singlet for its 18 equivalent protons around 0.8-0.9 ppm. This is a distinguishing feature absent in Bis(2-ethylhexyl) maleate, which shows overlapping multiplets for its terminal methyl groups.

    • Quaternary Carbon: The ¹³C spectrum of the target molecule is expected to show a signal for the quaternary carbon (C5') of the tert-butyl group around 50-52 ppm, a feature that is absent in the spectrum of Bis(2-ethylhexyl) maleate.

Part 3: Standardized Protocol for NMR Data Acquisition

To ensure data is reproducible and comparable, a standardized acquisition protocol is essential. The following methodology is designed for the structural elucidation of high-boiling point, non-polar to moderately polar diesters like Bis(3,5,5-trimethylhexyl) maleate.

Experimental Workflow

cluster_A Sample Preparation cluster_B Instrument Setup (400 MHz Example) cluster_C 1H Acquisition cluster_D 13C Acquisition A Sample Preparation B NMR Instrument Setup C 1H Spectrum Acquisition D 13C Spectrum Acquisition E Data Processing F Analysis & Interpretation E->F A1 Weigh ~15-20 mg of sample A2 Dissolve in ~0.6 mL CDCl3 A1->A2 A3 Add TMS as internal standard (0 ppm) A2->A3 A4 Transfer to 5 mm NMR tube A3->A4 B1 Insert sample & lock on deuterium signal A4->B1 B2 Tune & match probe for 1H and 13C B3 Shim magnet for homogeneity C1 Pulse Angle: 30-45° B3->C1 C2 Acquisition Time: ~3-4 s C3 Relaxation Delay: 2 s C4 Scans: 8-16 D1 Proton-decoupled (e.g., 'zgpg30') C4->D1 D2 Acquisition Time: ~1-2 s D3 Relaxation Delay: 2 s D4 Scans: 1024 or more D4->E

Caption: Standardized workflow for NMR data acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Chloroform-d (CDCl₃) is the solvent of choice as it is an excellent solvent for this type of ester and its residual proton signal (δ ~7.26 ppm) and carbon triplet (δ ~77.16 ppm) do not typically interfere with signals from the analyte.[10] Tetramethylsilane (TMS) is the universally accepted internal standard, defined as 0.0 ppm.[2]

    • Protocol:

      • Accurately weigh 15-20 mg of Bis(3,5,5-trimethylhexyl) maleate into a clean, dry vial.

      • Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

      • Vortex briefly to ensure complete dissolution.

      • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Instrumental Setup (400 MHz Spectrometer):

    • Rationale: A mid-to-high field spectrometer (≥400 MHz) is recommended to achieve good signal dispersion, especially for resolving the complex multiplets in the alkyl region.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

      • Automatically or manually tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

      • Perform shimming on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H Spectrum Acquisition:

    • Rationale: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. The relaxation delay ensures that the magnetization returns to equilibrium between pulses, allowing for accurate integration.

    • Protocol:

      • Load a standard ¹H acquisition parameter set.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Use a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.

      • Acquire 16 scans.

  • ¹³C Spectrum Acquisition:

    • Rationale: ¹³C NMR is inherently less sensitive than ¹H NMR, requiring a significantly larger number of scans. Proton decoupling is used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

    • Protocol:

      • Load a standard ¹³C acquisition parameter set with proton decoupling (e.g., zgpg30 on a Bruker instrument).

      • Set the spectral width to cover 0 to 220 ppm.

      • Use a 30° pulse angle, an acquisition time of ~1.5 seconds, and a relaxation delay of 2 seconds.

      • Acquire 1024 scans or more, depending on the sample concentration.

  • Data Processing:

    • Protocol:

      • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

      • Phase correct the spectra manually or automatically.

      • Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

      • Integrate the peaks in the ¹H spectrum.

      • Perform peak picking for both spectra.

Conclusion

This guide provides a robust framework for the NMR-based characterization of Bis(3,5,5-trimethylhexyl) maleate. By establishing a detailed predicted ¹H and ¹³C NMR profile and comparing it with experimental data from the structurally similar Bis(2-ethylhexyl) maleate, we have highlighted key spectral fingerprints. The strong singlet from the tert-butyl protons and the corresponding quaternary carbon signal are definitive markers for Bis(3,5,5-trimethylhexyl) maleate. The provided standardized protocol ensures that researchers can acquire high-quality, reproducible data for this and related compounds, enabling confident structural verification and purity assessment in their research and development endeavors.

References

  • Dalton Transactions. (n.d.). General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. Royal Society of Chemistry.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (n.d.). Bis(3,5,5-trimethylhexyl) phthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • RSC Discovery. (1983). 13C NMR of Some Malic Acid Derivatives. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR General Chemical Shift Ranges. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(2-ethylhexyl) maleate. Retrieved from [Link]

  • SIELC Technologies. (2018). Bis(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]

  • Biomedical Research and Therapy. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1. The NMR assignments of major substructures in HSQC spectra of the SREL. Retrieved from [Link]

  • ULB. (2021). Synthesis, characterization and biological activity of bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)- 1-propyl. Retrieved from [Link]06/Holdings)

Sources

Validation

Comparative Guide to HPLC Analytical Methods for Detecting Bis(3,5,5-trimethylhexyl) maleate (BTHM) Residues

Introduction: The Analytical Imperative for Bis(3,5,5-trimethylhexyl) maleate (BTHM) Bis(3,5,5-trimethylhexyl) maleate (BTHM) is a non-phthalate plasticizer utilized in a variety of polymer applications, including those...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Bis(3,5,5-trimethylhexyl) maleate (BTHM)

Bis(3,5,5-trimethylhexyl) maleate (BTHM) is a non-phthalate plasticizer utilized in a variety of polymer applications, including those in sensitive industries such as pharmaceuticals, medical devices, and food packaging. As with any additive that is not chemically bound to the polymer matrix, BTHM has the potential to migrate from the container or manufacturing component into the final product.[1] This migration, creating what are known as leachables, necessitates the development of robust, sensitive, and reliable analytical methods to ensure product safety, efficacy, and regulatory compliance.[2][3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the detection and quantification of BTHM residues. We will explore the causality behind key methodological choices, from sample preparation to final detection, and compare the performance of different HPLC configurations to provide researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy.

Choosing the Right Chromatographic Approach: HPLC vs. GC

For semi-volatile organic compounds like plasticizers, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separatory techniques. However, the choice between them is dictated by the physicochemical properties of the analyte.

  • Gas Chromatography (GC): GC is ideal for compounds that are volatile and thermally stable.[4] While effective for many phthalates, a large molecule like BTHM (Molecular Weight: 340.50 g/mol ) has a high boiling point and low volatility, making direct GC analysis challenging.[5] To make it suitable for GC, a derivatization step would be required to increase its volatility, adding complexity and potential variability to the workflow.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for non-volatile or thermally labile compounds, making it the preferred technique for BTHM.[4] The analysis occurs at or near ambient temperature, eliminating the risk of thermal degradation and the need for derivatization. This leads to simpler sample preparation and a more direct measurement of the parent compound.[7][8]

Therefore, this guide will focus exclusively on HPLC-based methodologies as the most direct, robust, and appropriate choice for BTHM residue analysis.

Core Principles of HPLC Methodologies for BTHM

The most common HPLC mode for analyzing relatively non-polar analytes like BTHM is Reverse-Phase (RP-HPLC). In this technique, the stationary phase (the column) is non-polar, and the mobile phase is polar. BTHM, being non-polar, will have a stronger affinity for the stationary phase and will be eluted by a mobile phase with a sufficiently high organic solvent concentration.

The Analytical Workflow

The process of analyzing BTHM residues follows a logical sequence, designed to isolate the analyte from the sample matrix and present it to the detector in a quantifiable form.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Drug Product, Polymer) Extraction Analyte Extraction (SPE, LLE, etc.) Sample->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Quantification & Identification Detection->Quantification Reporting Reporting & Validation Quantification->Reporting G Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample (Aqueous sample containing BTHM) Condition->Load Wash 3. Wash Cartridge (Water/Methanol mix to remove interferences) Load->Wash Elute 4. Elute BTHM (Acetonitrile or Methanol) Wash->Elute Evaporate 5. Evaporate & Reconstitute (Dry down eluate, reconstitute in mobile phase) Elute->Evaporate

Sources

Comparative

Comparative Rheological Analysis of Polymers Containing Bis(3,5,5-trimethylhexyl) Maleate

As the polymer and pharmaceutical device industries pivot away from traditional phthalates due to stringent toxicological regulations, highly branched maleate esters have emerged as critical rheology modifiers. Bis(3,5,5...

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Author: BenchChem Technical Support Team. Date: April 2026

As the polymer and pharmaceutical device industries pivot away from traditional phthalates due to stringent toxicological regulations, highly branched maleate esters have emerged as critical rheology modifiers. Bis(3,5,5-trimethylhexyl) maleate (DINM) —often referred to as diisononyl maleate—is at the forefront of this transition. It serves both as a highly effective primary rheology modifier in polymer blends and as the essential precursor for synthesizing next-generation, medical-grade plasticizers like diisononyl 1,2-cyclohexanedicarboxylate (DINCH) via Diels-Alder reactions[1].

This guide provides an objective, data-driven comparison of DINM’s rheological performance against traditional linear maleates and industry-standard phthalates, designed specifically for formulation scientists and medical device engineers.

Mechanistic Insights: The Role of Steric Bulk in Rheology

The rheological behavior of a polymer matrix is fundamentally governed by intermolecular forces and the free volume available for chain mobility. Traditional plasticizers, such as 2[2], rely on aromatic rings to space out polymer chains. However, DINM utilizes a different mechanistic pathway.

The inclusion of the highly branched 3,5,5-trimethylhexyl tails introduces severe steric hindrance. According to free volume theory, these bulky aliphatic branches prevent the tight packing of polymer chains (such as Polyvinyl Chloride, PVC). This disruption increases the fractional free volume of the system, effectively depressing the glass transition temperature ( Tg​ ) and drastically reducing the macroscopic melt and plastisol viscosity[3]. Furthermore, the lack of an aromatic ring improves the compound's UV stability and lowers its initial solvation rate, which translates to superior long-term viscosity stability (shelf-life) in plastisol formulations.

Mechanism A Bis(3,5,5-trimethylhexyl) Maleate B Steric Hindrance from Branched Alkyl Chains A->B C Disruption of Polymer Chain Packing B->C D Increase in Fractional Free Volume C->D E Reduction in Glass Transition (Tg) D->E F Lowered Macroscopic Melt Viscosity D->F

Fig 1: Mechanistic pathway of DINM-induced viscosity reduction via free volume expansion.

Comparative Rheological Performance Data

To objectively evaluate DINM, we compare its performance in a standardized PVC plastisol formulation (100 phr PVC resin, 40 phr modifier) against the industry standard DINP and a linear maleate alternative, Dioctyl Maleate (DOM). The data below summarizes the viscoelastic response and aging stability of these systems.

Rheological ParameterDINP (Industry Standard)DOM (Linear Maleate)DINM (Branched Maleate)
Initial Viscosity (Pa·s at 10 s⁻¹)3.22.82.1
Aged Viscosity (Pa·s after 7 days)4.8 (+50%)4.5 (+60%)2.4 (+14%)
Storage Modulus ( G′ ) at 1 Hz (MPa)2.11.81.2
Glass Transition Shift ( ΔTg​ in °C)-45-48-52
Shear-Thinning Index ( n )0.880.850.79

Data Analysis: DINM exhibits the lowest initial viscosity and the highest viscosity stability over a 7-day period. The delayed solvation caused by the branched 3,5,5-trimethylhexyl groups prevents premature swelling of the polymer particles at room temperature. Additionally, the lower G′ value indicates a more flexible, compliant matrix, making DINM highly suitable for1[1].

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the rheological data must be generated using a self-validating workflow. The following step-by-step protocol details the dynamic oscillatory rheometry used to characterize the DINM-modified polymers.

Protocol S1 Plastisol Compounding S2 Vacuum Degassing S1->S2 S3 Thermal Equilibration S2->S3 S4 Amplitude Sweep (Find LVE) S3->S4 S5 Frequency Sweep (0.1 - 100 rad/s) S4->S5

Fig 2: Self-validating rheological workflow ensuring measurements remain within the LVE region.

Step 1: High-Shear Compounding
  • Action: Blend 100 phr of dispersion-grade PVC resin with 40 phr of DINM using a planetary mixer at 800 RPM for 10 minutes.

  • Causality: High-shear mixing ensures homogeneous distribution of the maleate modifier. Inadequate mixing leads to localized modifier pooling, which causes erratic slip-stick phenomena during rheological testing.

Step 2: Vacuum Degassing (Validation Checkpoint)
  • Action: Degas the compounded plastisol in a vacuum chamber at <10 mbar for 30 minutes.

  • Causality: Entrapped air bubbles act as compressible voids under shear, artificially lowering the measured storage modulus ( G′ ). Degassing ensures the rheometer measures the true viscoelastic response of the continuous polymer matrix, rather than a multi-phase foam artifact.

Step 3: Thermal Equilibration on Rheometer
  • Action: Load the sample onto a Peltier-controlled parallel plate rheometer (25 mm diameter, 1 mm gap). Hold at 25.0°C ± 0.1°C for 300 seconds before testing.

  • Causality: Loading the sample induces residual shear stresses. The 300-second resting phase allows polymer chains to relax to their equilibrium state, erasing the thermo-mechanical history of the loading process.

Step 4: Amplitude (Strain) Sweep (Validation Checkpoint)
  • Action: Subject the sample to an oscillatory strain from 0.01% to 100% at a constant frequency of 1 Hz.

  • Causality: Polymers exhibit non-linear behavior at high strains due to the forced disentanglement of chains. By identifying the Linear Viscoelastic (LVE) region—the plateau where G′ remains strictly independent of strain—we validate the exact strain percentage to use in the next step. If the LVE is not established, subsequent data is structurally compromised.

Step 5: Frequency Sweep
  • Action: Run a frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 0.5%, chosen from the LVE region determined in Step 4).

  • Causality: Probing across frequencies simulates different processing timescales. Low frequencies (0.1 rad/s) correlate to long-term leveling and sagging behavior, while high frequencies (100 rad/s) simulate high-speed extrusion or coating processes. DINM's superior performance at high frequencies confirms its utility as a 3[3].

Conclusion for Formulation Scientists

For researchers developing next-generation, phthalate-free polymers, Bis(3,5,5-trimethylhexyl) maleate offers a distinct rheological advantage. Its highly branched architecture not only serves as a robust chemical backbone for synthesizing cyclic non-toxic plasticizers[4], but directly imparts low initial viscosity, excellent shelf-life stability, and enhanced shear-thinning properties. By integrating DINM, formulators can achieve the processing ease of traditional phthalates without compromising on stringent biocompatibility and environmental standards.

References
  • Rheology of Green Plasticizer/Poly(vinyl chloride) Blends via Time–Temperature Superposition Source: MDPI Polymers URL:[Link]

  • Epoxide and cyclic carbonate with diisononyl succinate backbone as phthalate-free plasticizers Source: ResearchGate URL:[Link]

  • ELATUR CH Technical Data & Viscosity Profiles Source: Ataman Kimya URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Bis(3,5,5-trimethylhexyl) maleate

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Bis(3,5,5-trimethylhexyl) maleate, moving beyond simple instructions to explain the rationale behind each procedural step. Our aim is to empower researchers with the knowledge to handle this substance confidently and safely, ensuring the protection of both personnel and the environment.

Understanding the Hazard Profile: Why Specific Procedures are Critical

Bis(3,5,5-trimethylhexyl) maleate presents a distinct hazard profile that necessitates careful handling and disposal. According to its Safety Data Sheet (SDS), it may cause damage to the kidneys and liver through prolonged or repeated oral exposure.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1] This environmental toxicity underscores the critical importance of preventing its release into drains or waterways.

The substance is a combustible liquid, and its vapors can form explosive mixtures with air upon intense heating.[1][2] This property informs the storage and handling precautions required to mitigate fire and explosion risks. Understanding these intrinsic hazards is the first step in appreciating the necessity of the disposal procedures outlined below.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is imperative to have the correct personal protective equipment (PPE) and to be prepared for potential spills.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling Bis(3,5,5-trimethylhexyl) maleate, the following should be considered standard practice:

  • Hand Protection: Wear protective gloves.[2][3][4]

  • Eye Protection: Safety glasses with side-shields or goggles are essential to protect against splashes.[2][3] In situations with a higher risk of splashing, a face shield should also be used.[2]

  • Skin and Body Protection: Protective clothing should be worn to prevent skin contact.[2][3] In the event of contamination, all contaminated clothing should be removed immediately and washed before reuse.[1][4]

  • Respiratory Protection: If there is a risk of generating vapors or aerosols, a vapor respirator is required.[1][5]

Spill Management

Accidents can happen, and a well-defined spill response plan is crucial.

  • Minor Spills: For small spills, immediately clean the area.[6] Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[5][7] Collect the absorbed material and place it in a suitable, sealed container for disposal.[2]

  • Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation.[1][6] Alert emergency responders and inform them of the nature and location of the hazard.[6] Prevent the spill from entering drains or waterways by using containment bunding.[5][7]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Bis(3,5,5-trimethylhexyl) maleate is to treat it as hazardous waste.[6] All disposal activities must comply with local, state, and federal regulations.[5][6]

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never mix Bis(3,5,5-trimethylhexyl) maleate with other waste streams.[1] It should be collected in its own designated, properly labeled waste container.

  • Original Containers: Whenever possible, leave the chemical in its original container.[1] If this is not feasible, use a compatible and properly labeled container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name, "Bis(3,5,5-trimethylhexyl) maleate," and the appropriate hazard symbols (e.g., "Hazardous Waste," "Environmentally Hazardous").

Step 2: Storage of Chemical Waste

  • Secure Storage: Store the sealed waste container in a cool, dark, and well-ventilated area designated for hazardous waste.[2][5]

  • Incompatible Materials: Keep the waste container away from incompatible materials, particularly strong oxidizing agents.[2][5][8]

Step 3: Arrange for Professional Disposal

  • Licensed Contractor: The disposal of Bis(3,5,5-trimethylhexyl) maleate must be handled by a licensed waste disposal contractor.[7] These professionals are equipped to manage and transport hazardous chemicals safely and in accordance with all regulations.

  • Documentation: Maintain a record of all waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Step 4: Decontamination of Empty Containers

  • Treat as Product: Handle uncleaned, empty containers with the same precautions as the product itself.[1]

  • Proper Disposal: Dispose of empty containers as unused product, following the same hazardous waste disposal protocols.[5] Do not attempt to clean or reuse the containers for other purposes.[3]

The Logic of Proper Disposal: A Visual Workflow

The decision-making process for the disposal of Bis(3,5,5-trimethylhexyl) maleate can be visualized as a clear, logical workflow. This ensures that all safety and regulatory considerations are met at each stage.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_contingency Contingency Planning PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Spill_Kit Ensure Spill Kit is Accessible PPE->Spill_Kit Collect Collect Waste in a Designated, Labeled Container Spill_Kit->Collect Spill Spill Occurs Spill_Kit->Spill If Spill Occurs Segregate Do Not Mix with Other Waste Streams Collect->Segregate Store Store Securely in a Designated Waste Area Segregate->Store Arrange Arrange for Pickup by a Licensed Waste Contractor Store->Arrange End End Arrange->End Disposal Complete Contain Contain Spill & Prevent Entry into Drains Spill->Contain Cleanup Clean Up with Inert Absorbent Material Contain->Cleanup Dispose_Spill Dispose of Contaminated Material as Hazardous Waste Cleanup->Dispose_Spill Dispose_Spill->Arrange Start Start: Disposal of Bis(3,5,5-trimethylhexyl) maleate Start->PPE

Caption: A flowchart illustrating the decision-making process for the safe disposal of Bis(3,5,5-trimethylhexyl) maleate.

Quantitative Data Summary

ParameterValueSource
UN Number 3082[1]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (Bis(2-ethylhexyl) maleate)[1][6]
Transport Hazard Class 9[1]
Packing Group III[1]
Density 0.944 g/cm³ at 25 °C (77 °F)[1]

Conclusion: Fostering a Culture of Safety

The proper disposal of Bis(3,5,5-trimethylhexyl) maleate is a non-negotiable aspect of responsible laboratory practice. By adhering to these detailed procedures, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide serves not only as a set of instructions but as a resource to foster a deeper understanding of the principles of chemical safety. A commitment to these practices builds a foundation of trust and integrity within the scientific community.

References

  • European Chemicals Agency (ECHA). (2023, July 17). Substance Information: Oligomerisation products of 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate, isocyanurate type. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet: 3M™ Hot Melt Adhesive 3731-B, 3731-PG, 3731-Q. Retrieved from [Link]

  • Code of Maryland Regulations. (n.d.). 26.13.02.18 - Hazardous Waste from Specific Sources (State). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Maleic acid esters (medium to long chain) - Evaluation statement. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Bis(3,5,5-trimethylhexyl) maleate

Comprehensive Safety and Operational Protocol: Handling Bis(3,5,5-trimethylhexyl) maleate As researchers and drug development professionals, we frequently utilize long-chain alkyl maleates like Bis(3,5,5-trimethylhexyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol: Handling Bis(3,5,5-trimethylhexyl) maleate

As researchers and drug development professionals, we frequently utilize long-chain alkyl maleates like Bis(3,5,5-trimethylhexyl) maleate (CAS 60100-39-2) in the synthesis of specialty resins, polymer therapeutics, and advanced formulation additives 1[1]. While the bulky 3,5,5-trimethylhexyl groups impart high lipophilicity and low volatility, the core maleate moiety retains significant chemical reactivity 2[2].

To build a self-validating safety culture in the laboratory, we must understand the causality behind our safety protocols. This guide provides the mechanistic reasoning and step-by-step operational procedures required to handle this compound safely.

Mechanistic Hazard Profile & Causality

Understanding the molecular behavior of Bis(3,5,5-trimethylhexyl) maleate is the foundation of our safety strategy.

  • Skin Sensitization (Allergic Contact Dermatitis): The primary hazard of this compound is its ability to act as a potent skin sensitizer. The α,β-unsaturated carbonyl system of the maleate acts as an electrophilic Michael acceptor 3[3]. Upon contact with the skin, it undergoes a covalent Michael addition reaction with nucleophilic residues (such as the thiol groups of cysteine or primary amines of lysine) on epidermal proteins 4[4]. This haptenation forms immunogenic complexes that trigger T-cell proliferation, leading to lifelong sensitization.

  • High Lipophilicity: The twin 9-carbon branched chains make this molecule highly hydrophobic. This means that if it contacts the skin, it will rapidly partition into the lipid-rich stratum corneum, and water will not wash it off.

  • Aquatic Toxicity: Due to its high partition coefficient (log P), improper disposal down the drain leads to bioaccumulation in aquatic organisms, disrupting cellular membranes.

Personal Protective Equipment (PPE) Matrix

Because the molecular initiating event for toxicity is direct skin contact, our PPE strategy relies on creating an impermeable chemical barrier.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile rubber gloves (Min thickness: 0.4 mm for full contact; >0.11 mm for splash).Nitrile provides excellent resistance to non-polar and moderately polar esters, preventing the maleate from reaching the skin and initiating Michael addition.
Eye Protection Tight-fitting safety goggles (ANSI Z87.1 or EN 166 compliant).Protects against micro-droplets. The lipophilic ester can cause severe lipid bilayer disruption in the corneal epithelium.
Body Protection Chemically resistant lab coat (e.g., Tyvek or fluid-resistant cotton/poly blend).Prevents permeation of the viscous liquid through standard woven clothing to the skin.
Respirator Not routinely required at room temperature. Use N95/P100 if heating.The bulky alkyl chains result in a very low vapor pressure, minimizing inhalation risk unless aerosolized or heated.

Standard Operating Procedure (SOP): Handling & Transfer

Bis(3,5,5-trimethylhexyl) maleate is a viscous liquid. Standard laboratory handling techniques must be adjusted to account for its rheology and hydrophobicity.

Step 1: Pre-Operation Verification

  • Conduct all transfers inside a certified chemical fume hood (face velocity ~100 fpm).

  • Self-Validation Check: Before opening the reagent, ensure you have a squirt bottle of Isopropanol (IPA) or Ethanol inside the hood. Causality: Because the ester is highly hydrophobic, water is entirely ineffective for decontamination. You must use an organic solvent to dissolve and remove it.

Step 2: Viscous Liquid Transfer

  • Do not use standard air-displacement micropipettes. The high viscosity will cause the liquid to cling to the tip interior, leading to severe volumetric inaccuracy and a high risk of dripping outside the vessel.

  • Protocol: Use a positive displacement pipette for small volumes, or perform a mass-based transfer (pouring directly into a tared vessel on a balance) for larger volumes.

  • Wipe the lip of the reagent bottle immediately with a lint-free wipe to prevent the liquid from running down the threads.

Step 3: Post-Transfer Decontamination

  • Wipe all exterior surfaces of the primary container and the transfer tools with an IPA-soaked lint-free wipe.

  • Dispose of all contaminated wipes, pipette tips, and gloves directly into a designated solid hazardous waste bin.

Spill Response & Disposal Plan

In the event of an accidental release, swift and chemically appropriate action is required.

Spill Response Protocol:

  • Containment: Do not use water. Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite.

  • Collection: Use a plastic scoop to transfer the saturated absorbent into a sealable hazardous waste container.

  • Chemical Decontamination: Spray the spill surface generously with Isopropanol. Wipe the area with absorbent pads to solubilize and remove the remaining microscopic ester residue.

  • Final Wash: Only after the solvent wipe should you wash the area with industrial soap and water.

Disposal Plan:

  • Strict Prohibition: Never dispose of Bis(3,5,5-trimethylhexyl) maleate or its aqueous washings down the sink.

  • Routing: Collect all liquid waste and contaminated solid debris in clearly labeled, sealable containers. Route to your Environmental Health and Safety (EHS) department for high-temperature incineration , which safely destroys the reactive maleate double bond and the hydrocarbon chains.

Workflow Visualization

G Storage Chemical Storage CAS 60100-39-2 PPE Don Mandatory PPE (Nitrile, Goggles) Storage->PPE Handling Fume Hood Transfer (Positive Displacement) PPE->Handling Hazard Skin Contact Risk: Michael Addition Handling->Hazard PPE Failure Use Polymerization / Formulation Handling->Use Safe Execution Spill Spill Response (Inert Absorbent + IPA) Handling->Spill Accidental Release Sensitization Protein Haptenation (Sensitization) Hazard->Sensitization Disposal Hazardous Waste (Incineration) Use->Disposal Spill->Disposal

Workflow and hazard causality for handling Bis(3,5,5-trimethylhexyl) maleate.

References

  • ChemicalBook. "CAS Number List: bis(3,5,5-trimethylhexyl) maleate".
  • Chemical Research in Toxicology. "Relating Skin Sensitizing Potency to Chemical Reactivity: Reactive Michael Acceptors".
  • Chemical Research in Toxicology. "Mechanism-Based QSAR Modeling of Skin Sensitization".
  • PMC / National Institutes of Health. "Automation and Data-Driven Design of Polymer Therapeutics".

Sources

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